6-Iodopyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodopyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUBRHRIJMZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446472 | |
| Record name | 6-iodopyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187973-60-0 | |
| Record name | 6-iodopyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Iodopyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-iodopyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide details a proposed synthetic pathway, experimental protocols, and a thorough characterization profile.
Introduction
This compound (CAS No: 187973-60-0) is a substituted pyridazine derivative.[1] The pyridazine core is a key pharmacophore found in numerous biologically active compounds. The presence of an amino group at the 3-position and an iodine atom at the 6-position offers two distinct reactive sites for further molecular elaboration, making it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[2][3] The iodine atom, in particular, serves as an excellent handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Stille cross-coupling reactions.[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 187973-60-0 | [1] |
| Molecular Formula | C₄H₄IN₃ | [1][5] |
| Molecular Weight | 221.00 g/mol | [1] |
| Exact Mass | 220.94499 Da | [1][5] |
| Density (Predicted) | 2.204 g/cm³ | [5] |
| Boiling Point (Predicted) | 399.6 °C at 760 mmHg | [5] |
| pKa (Predicted) | 4.24 ± 0.10 | [6] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [6] |
Proposed Synthesis Pathway
While specific literature detailing a full, optimized synthesis of this compound is scarce, a reliable pathway can be proposed based on established reactions for pyridazine derivatives.[4] The most logical route involves a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step is a selective nucleophilic aromatic substitution to yield 3-amino-6-chloropyridazine, followed by a halogen exchange reaction to replace the chlorine atom with iodine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthetic pathway.
This procedure is adapted from established methods for the amination of 3,6-dichloropyridazine.[7]
Reaction Scheme: C₄H₂Cl₂N₂ + NH₃ → C₄H₄ClN₃ + HCl
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Ammonia in methanol (e.g., 2.0 M solution)
-
Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a high-pressure reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture to 130°C for 96 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-6-chloropyridazine as a solid.[7]
Quantitative Data (Step 1):
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield | Physical Form |
| 3,6-Dichloropyridazine | 148.98 | - | Solid |
| 3-Amino-6-chloropyridazine | 129.55 | ~61% | White Solid |
This protocol describes a Finkelstein-type halogen exchange reaction to convert the chloro-substituent to an iodo-substituent.
Reaction Scheme: C₄H₄ClN₃ + NaI → C₄H₄IN₃ + NaCl
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
Sodium iodide (NaI)
-
An acid catalyst (e.g., hydroiodic acid or a Lewis acid)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine, sodium iodide (typically 1.5-3 equivalents), and the chosen solvent.
-
Add a catalytic amount of a suitable acid.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into water and wash with a dilute aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain pure this compound.
Characterization of this compound
A comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following section outlines the expected results from key analytical techniques.
Caption: Workflow for the spectroscopic characterization of the final product.
Note: The following spectral data are predicted based on the chemical structure and analysis of similar compounds, as experimental data is not widely published.[8]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Doublet | 1H | H-4 (pyridazine) |
| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (pyridazine) |
| ~ 6.0 - 6.5 | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 162 | C-3 (-C-NH₂) |
| ~ 130 - 132 | C-5 |
| ~ 125 - 127 | C-4 |
| ~ 110 - 115 | C-6 (-C-I) |
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Molecular Ion [M]⁺ | m/z ≈ 221 |
| Protonated Ion [M+H]⁺ | m/z ≈ 222 |
| Key Fragments | Loss of I (m/z ≈ 94), Loss of N₂ (m/z ≈ 193) |
This guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers should consider the proposed protocols as a starting point, with the potential for optimization of reaction conditions to improve yields and purity.
References
- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound|lookchem [lookchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Iodopyridazin-3-amine (CAS Number: 187973-60-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential biological applications of 6-Iodopyridazin-3-amine (CAS No. 187973-60-0). This pyridazine derivative is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document summarizes its known properties, provides detailed experimental protocols for its synthesis and common transformations, and explores its role as a potential inhibitor of the Janus kinase (JAK) family, with a focus on Tyrosine Kinase 2 (TYK2). The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
This compound is a heterocyclic amine with a molecular formula of C₄H₄IN₃.[1][2] Its structure features a pyridazine ring substituted with an amino group at position 3 and an iodine atom at position 6. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187973-60-0 | [1] |
| Molecular Formula | C₄H₄IN₃ | [1][2] |
| Molecular Weight | 221.00 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=NN=C1N)I | [1] |
| InChI | InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | [1] |
| Density (Predicted) | 2.204 g/cm³ | [2] |
| Boiling Point (Predicted) | 399.6 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 195.5 °C | [2] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Solubility | Insoluble in water.[3] | [3] |
Disclaimer: Some of the physicochemical properties listed are predicted values from computational models and have not been experimentally verified in publicly available literature.
Spectral Data (Predicted)
Table 2: Predicted 1H NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Pyridazine ring H |
| ~6.8 | d | 1H | Pyridazine ring H |
| ~6.0 | br s | 2H | -NH₂ |
Table 3: Predicted 13C NMR Spectral Data (100 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-NH₂ |
| ~135 | C-I |
| ~125 | CH |
| ~115 | CH |
Mass Spectrometry:
-
Expected [M]+: 221.94
Infrared (IR) Spectroscopy:
-
N-H stretching: 3300-3500 cm-1 (for the primary amine)
-
C=N stretching: 1600-1650 cm-1
-
C-N stretching: 1250-1350 cm-1
-
C-I stretching: 500-600 cm-1
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by the amino and iodo substituents on the pyridazine ring. The amino group can undergo N-alkylation, N-acylation, and other reactions typical of primary aromatic amines. The carbon-iodine bond is susceptible to various palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridazine ring.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary or secondary amines at the 6-position of the pyridazine ring. This reaction is highly valuable for diversifying the molecular scaffold.
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Biological Activity and Therapeutic Potential
The pyridazine scaffold is a well-established pharmacophore in drug discovery. Derivatives of 3-aminopyridazine have shown a range of biological activities, including potential as kinase inhibitors.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a crucial role in cytokine signaling and immune responses.[4] The JAK-STAT signaling pathway is a key regulator of cellular proliferation, differentiation, and inflammation. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, as well as cancers.[5][6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7]
This compound serves as a key intermediate in the synthesis of compounds targeting the JAK family, particularly TYK2.[8][9] TYK2 is involved in the signaling of several key cytokines, including IL-12, IL-23, and Type I interferons, which are central to the pathogenesis of various inflammatory and autoimmune disorders.[5][8]
Caption: Simplified JAK-STAT signaling pathway highlighting the inhibitory role of a this compound-based inhibitor on TYK2.
Experimental Protocols
The following are representative protocols for the synthesis and key reactions of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
3-Amino-6-chloropyridazine
-
Sodium iodide
-
Hydroiodic acid (57%)
-
Water
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in water, add sodium iodide (2.0 eq) and hydroiodic acid (57%, 2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 6-phenylpyridazin-3-amine.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for a few minutes.
-
Add this compound (1.0 eq) and morpholine (1.2 eq) to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 6-morpholinopyridazin-3-amine.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its utility in constructing molecules targeting the JAK-STAT signaling pathway, particularly as inhibitors of TYK2, makes it a compound of high interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational understanding of its properties, reactivity, and biological context, along with practical experimental protocols to facilitate its use in research and development. Further experimental investigation into its physical properties and biological activity is warranted to fully elucidate its potential.
References
- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-Iodopyridin-3-amine [chembk.com]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
An In-depth Technical Guide to the Synthesis and Spectral Analysis of 3-Amino-6-iodopyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 3-amino-6-iodopyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and presents its key spectral data.
Synthesis of 3-Amino-6-iodopyridazine
The synthesis of 3-amino-6-iodopyridazine is typically achieved in a two-step process commencing from 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to introduce an amino group, yielding 3-amino-6-chloropyridazine. The subsequent step is a halogen exchange reaction to replace the chlorine atom with iodine.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
The amination of 3,6-dichloropyridazine is accomplished by reacting it with ammonia. A common method involves heating 3,6-dichloropyridazine with aqueous ammonia in a sealed vessel.
Experimental Protocol:
A detailed and optimized protocol for the synthesis of 3-amino-6-chloropyridazine is described in patent CN104844523A.[1] In a typical procedure, 3,6-dichloropyridazine is reacted with an aqueous solution of ammonia in a suitable solvent such as DMF.[1] The reaction mixture is heated in a sealed reactor to a temperature between 100-150 °C for several hours.[1] Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography to afford pure 3-amino-6-chloropyridazine.[1]
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [1] |
| Reagent | Aqueous Ammonia | [1] |
| Solvent | DMF | [1] |
| Reaction Temperature | 100-150 °C | [1] |
| Reaction Time | 6-9 hours | [1] |
| Purification | Recrystallization/Column Chromatography | [1] |
| Yield | ~90% | [1] |
Step 2: Synthesis of 3-Amino-6-iodopyridazine
The conversion of 3-amino-6-chloropyridazine to 3-amino-6-iodopyridazine is a halogen exchange reaction. While literature suggests the use of hydriodic acid, a more common and milder method is the Finkelstein reaction, which involves treating the chloro-derivative with an iodide salt in a suitable solvent.
Experimental Protocol:
A general procedure for this type of transformation involves dissolving 3-amino-6-chloropyridazine in a solvent such as acetone or acetonitrile. An excess of an iodide salt, typically sodium iodide, is added to the solution. The reaction mixture is then heated at reflux for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). The driving force for this equilibrium reaction is the precipitation of the less soluble sodium chloride in the reaction solvent. After cooling, the precipitated salt is filtered off, and the solvent is evaporated. The crude 3-amino-6-iodopyridazine is then purified by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 3-Amino-6-chloropyridazine |
| Reagent | Sodium Iodide |
| Solvent | Acetone or Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Purification | Recrystallization/Column Chromatography |
Synthesis Workflow
Caption: Synthetic pathway for 3-amino-6-iodopyridazine.
Spectral Data of 3-Amino-6-iodopyridazine
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-amino-6-iodopyridazine is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing iodine atom. The protons will exhibit ortho coupling.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 6.8 - 7.2 | Doublet (d) | 8.0 - 9.0 |
| H-5 | 7.3 - 7.7 | Doublet (d) | 8.0 - 9.0 |
| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, I, NH₂).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 155 - 165 |
| C-4 | 120 - 130 |
| C-5 | 130 - 140 |
| C-6 | 90 - 100 |
Predicted Mass Spectrometry Data
The mass spectrum (Electron Ionization, EI) of 3-amino-6-iodopyridazine is expected to show a prominent molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the pyridazine ring.
| Data | Value |
| Molecular Formula | C₄H₄IN₃ |
| Molecular Weight | 221.00 g/mol |
| Predicted M⁺ peak (m/z) | 221 |
| Key Fragment (M-I)⁺ (m/z) | 94 |
Note: The spectral data provided above are predicted values based on analogous structures and should be confirmed by experimental analysis of a pure sample of 3-amino-6-iodopyridazine. Researchers are encouraged to acquire and report this data to contribute to the scientific literature.
References
A Technical Guide to the 1H and 13C NMR Spectral Data of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for the compound 6-Iodopyridazin-3-amine. Due to a lack of publicly available experimental spectra, this guide presents predicted 1H and 13C NMR data, offering a valuable resource for the identification and characterization of this molecule. The guide includes detailed tables of predicted chemical shifts and coupling constants, a generalized experimental protocol for NMR data acquisition, and a visual representation of the molecular structure with atom numbering for clear spectral assignment.
Introduction
This compound is a halogenated pyridazine derivative with potential applications in medicinal chemistry and materials science. The pyridazine scaffold is a common motif in a variety of biologically active compounds. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and structural elucidation. This guide addresses the current gap in publicly available experimental NMR data by providing a detailed analysis based on well-established prediction models and spectral data of analogous compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established NMR prediction algorithms and analysis of substituent effects on the pyridazine ring system. The data is presented to aid researchers in the preliminary identification and characterization of this compound.
Predicted 1H NMR Data
The predicted 1H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d6 is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, and a broad signal for the amine protons.
Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.3 - 7.5 | Doublet (d) | ~9.0 |
| H-5 | 6.9 - 7.1 | Doublet (d) | ~9.0 |
| -NH2 | 5.5 - 6.5 | Broad Singlet (br s) | - |
Predicted 13C NMR Data
The predicted proton-decoupled 13C NMR spectrum of this compound is expected to display four distinct signals for the four carbon atoms of the pyridazine ring.
Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| C-3 | 158 - 162 |
| C-4 | 125 - 129 |
| C-5 | 120 - 124 |
| C-6 | 95 - 105 |
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the molecular structure of this compound with the corresponding atom numbering is provided below.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for this type of compound. Ensure the solvent is of high purity (≥99.8 atom % D).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is generally necessary to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both 1H and 13C spectra.
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound, incorporating various spectroscopic techniques.
Figure 2. A generalized workflow for the synthesis, purification, and spectroscopic analysis of a target compound.
Conclusion
In-Depth Technical Guide: Mass Spectrometry and IR Analysis of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 6-Iodopyridazin-3-amine using mass spectrometry and infrared (IR) spectroscopy. Due to a notable scarcity of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. This guide offers a robust framework for the characterization and quality control of this compound in a research and development setting.
Compound Overview
This compound is a heterocyclic amine with a molecular formula of C₄H₄IN₃. Its structure, featuring a pyridazine ring substituted with an iodine atom and an amino group, makes it a compound of interest in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃ | [1][2][3] |
| Molecular Weight | 221.00 g/mol | [1][3] |
| Exact Mass | 220.94499 Da | [1][2] |
| Monoisotopic Mass | 220.94499 Da | [1] |
| Boiling Point | 399.6°C at 760 mmHg | [2][3][4] |
| Density | 2.204 g/cm³ | [2][3][4] |
| pKa | 4.24 ± 0.10 (Predicted) | [3] |
| LogP | 1.24460 | [3] |
Mass Spectrometry Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Electron Impact (EI) ionization is a common method for this type of molecule.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Due to the presence of a single nitrogen atom in the amine group, the molecular ion peak will have an odd nominal mass, which is a useful characteristic for nitrogen-containing compounds.[5] The presence of iodine will be readily identifiable by a characteristic isotopic pattern and a fragment ion at m/z 127.[6]
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Description |
| 221 | [C₄H₄IN₃]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 94 | [C₄H₄N₃]⁺ | Loss of Iodine radical |
| 67 | [C₃H₃N₂]⁺ | Fragmentation of the pyridazine ring |
Fragmentation Pathway
The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways. The most prominent fragmentation will likely be the cleavage of the C-I bond, which is relatively weak, leading to the loss of an iodine radical.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or acetonitrile.
-
Further dilute the sample solution to a final concentration of approximately 10-100 µg/mL.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For EI, a direct insertion probe may be employed. For ESI, the sample would be introduced via infusion or liquid chromatography.
Acquisition Parameters (for EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-300
-
Scan Rate: 1 scan/second
-
Source Temperature: 200-250 °C
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C=N and C=C stretches of the pyridazine ring, and C-N stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 3200 - 3000 | C-H stretching | Aromatic Ring |
| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Pyridazine Ring |
| 1350 - 1250 | C-N stretching | Aromatic Amine |
| Below 800 | C-I stretching | Iodo-substituent |
The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be indicative of a primary amine.[7]
Experimental Workflow
The process of acquiring an IR spectrum involves sample preparation, background measurement, and sample analysis.
Experimental Protocol: Infrared Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
Instrumentation:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans for both background and sample spectra.
-
Apodization: Happ-Genzel
First, a background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. Subsequently, the sample pellet is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
While experimental data for this compound is limited, this guide provides a comprehensive predictive analysis based on fundamental principles of mass spectrometry and infrared spectroscopy. The tabulated data, predicted fragmentation pathways, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to identify, characterize, and ensure the quality of this compound. The provided workflows and diagrams serve as a practical reference for laboratory procedures.
References
- 1. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
The Chemical Versatility of 6-Iodo-pyridazin-3-amine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The 6-iodo-pyridazin-3-amine scaffold is a pivotal building block in modern medicinal chemistry and drug discovery. As a halogenated heterocyclic amine, it offers a unique combination of reactive handles that allow for precise and diverse molecular elaboration. The pyridazine core is a recognized "privileged scaffold," frequently found in molecules targeting a range of biological pathways, particularly protein kinases. The presence of an iodine atom at the 6-position provides a highly reactive site for palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position allows for further functionalization through amidation, alkylation, or participation in condensation reactions to form fused heterocyclic systems. This guide provides an in-depth overview of the chemical reactivity of this scaffold, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in its effective utilization.
Core Reactivity: The C-I Bond
The carbon-iodine bond at the 6-position is the primary site of reactivity, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to its bromo or chloro counterparts, often allows for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the 6-iodo-pyridazin-3-amine scaffold with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters. This reaction is fundamental for building the complex biaryl and heteroaryl structures commonly found in kinase inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halogenated 3-Aminopyridazine Scaffolds
| Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
| 3-Bromo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine | 4-(Aminomethyl)phenylboronic acid HCl | Pd(dppf)Cl₂ (10) | K₃PO₄ | DME/H₂O | 160 (MW) | - |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 100 | 95 |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
Note: Data is compiled from reactions on analogous substrates to provide a comparative overview. Yields are highly dependent on the specific coupling partners.
This protocol is a generalized method adapted for the Suzuki coupling of 6-iodopyridazin-3-amine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DME, or Toluene, often with Water)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to establish an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the pyridazine core. This reaction is invaluable for creating linear extensions of the scaffold, which can probe deep binding pockets in biological targets or serve as handles for further chemistry, such as click reactions.
Table 2: Representative Sonogashira Coupling Reactions on Halogenated Heterocycles
| Halide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 96 |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 89 |
| Aryl Halide (I, Br, Cl) | Various Alkynes | PdCl₂(PPh₃)₂ (3) | None | TBAF | Solvent-free | 80 | Moderate to Excellent |
| 3-Iodoindazole | Various Alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Good |
Note: Data is compiled from reactions on analogous substrates to provide a comparative overview of conditions.[1][2]
This protocol is adapted from established procedures for the Sonogashira coupling of iodo-heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed as indicated by TLC analysis.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the 6-alkynyl-pyridazin-3-amine product.
Core Reactivity: The Amino Group
The 3-amino group serves as a key nucleophilic center and a site for constructing more complex, fused heterocyclic systems.
Buchwald-Hartwig and Ullmann-type Amination
While the 6-iodo position is the primary site for cross-coupling, the amino group can also participate in C-N bond-forming reactions. More commonly, however, the iodo group is displaced by another amine in a Buchwald-Hartwig or Ullmann-type reaction to generate 3,6-diaminopyridazine derivatives. These reactions are crucial for accessing scaffolds where two different amino substituents are required for optimal biological activity.
Table 3: Representative C-N Coupling Reactions on Halogenated Pyridazines
| Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| This compound | Various Amines | CuI (10) | L-hydroxyproline (20) | K₃PO₄ | DMSO | 60 |
| 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 |
| Aryl Bromide | Aniline | Pd₂(dba)₃ (10) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 |
| 3-Amino-6-chloropyridazine | Phenol | Sodium Phenolate | None | - | Phenol | 150 |
Note: Data is compiled from a patent and analogous systems to provide a range of conditions.[3][4]
This protocol is based on a procedure described for this compound in the patent literature.[3]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (2.0 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
L-hydroxyproline (0.2 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the coupling amine, CuI, L-hydroxyproline, and K₃PO₄.
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Stir the mixture at 60 °C under an inert atmosphere. The reaction is typically run overnight.
-
Work-up: After cooling to room temperature, remove the DMSO under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is dried, concentrated, and the crude product is purified, typically by column chromatography.
Synthesis of Fused Heterocyclic Systems
The 3-amino group is a perfect nucleophile for building fused ring systems, most notably imidazo[1,2-b]pyridazines. This is typically achieved through a condensation reaction with an α-haloketone. The resulting bicyclic scaffold is a common core in many kinase inhibitors, offering a rigid structure that can be further functionalized.[5]
General Reaction Scheme: The reaction proceeds by initial alkylation of the ring nitrogen (N2), which is more nucleophilic than the exocyclic amino group, followed by an intramolecular cyclization to form the fused imidazole ring.[5]
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The pyridazine scaffold and its derivatives, particularly the imidazo[1,2-b]pyridazine core, are frequently employed as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. One of the most prominent targets is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.
Derivatives of 6-iodo-pyridazin-3-amine serve as starting points for the synthesis of potent PI3K/mTOR dual inhibitors. The scaffold typically occupies the ATP-binding pocket of the kinase, with substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-b]pyridazine core making critical interactions with the protein and influencing potency and selectivity.
Conclusion
The 6-iodo-pyridazin-3-amine scaffold is a versatile and highly valuable tool for the synthesis of complex molecules for drug discovery. Its reactivity is dominated by the C-I bond, which readily participates in a suite of palladium-catalyzed cross-coupling reactions, and the 3-amino group, which allows for the construction of fused heterocyclic systems. This dual reactivity enables the rapid generation of diverse chemical libraries. As demonstrated by its widespread use in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, a thorough understanding of this scaffold's chemical behavior is essential for researchers aiming to develop next-generation therapeutics.
References
- 1. scirp.org [scirp.org]
- 2. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 3. 187973-60-0 | this compound - Capot Chemical [capotchem.com]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility and Stability of 6-Iodopyridazin-3-amine: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This technical guide provides a comprehensive overview of the solubility and stability of 6-Iodopyridazin-3-amine in organic solvents, offering a framework for its handling, formulation, and development.
While specific experimental data on the solubility and stability of this compound is not extensively available in public literature, this guide outlines the fundamental principles, necessary experimental protocols, and expected behavior based on its chemical structure and related compounds.
Core Physicochemical Properties
This compound is a heterocyclic amine with a molecular formula of C4H4IN3 and a molar mass of approximately 221.00 g/mol .[1] Its structure, featuring a pyridazine ring, an amino group, and an iodine atom, dictates its solubility and stability characteristics. The amino group provides a site for hydrogen bonding and protonation, influencing its solubility in protic and acidic media. The iodine atom adds to the molecule's lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4IN3 | [1] |
| Molar Mass | 221.00 g/mol | [1] |
| pKa (Predicted) | 4.24 ± 0.10 | [2] |
| Boiling Point (Predicted) | 399.6 ± 27.0 °C | [2] |
| Density (Predicted) | 2.204 g/cm³ | [2][3] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][4] |
Solubility in Organic Solvents
The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation. For this compound, its solubility will vary across different organic solvents based on polarity, hydrogen bonding capability, and temperature. While specific quantitative data is pending experimental determination, a qualitative prediction can be made.
Expected Solubility Profile:
-
High Solubility: In polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), due to their ability to solvate the polar pyridazine ring and the amino group.
-
Moderate Solubility: In polar protic solvents such as methanol and ethanol, where hydrogen bonding between the solvent and the amino group can occur.[5][6]
-
Low Solubility: In nonpolar solvents like hexanes and toluene, due to the overall polar nature of the molecule.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Acetonitrile | Polar Aprotic | Moderate to Low |
| Ethyl Acetate | Moderately Polar | Low |
| Dichloromethane (DCM) | Moderately Polar | Low |
| Toluene | Nonpolar | Low |
| Hexanes | Nonpolar | Low |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and typically expressed in mg/mL or g/100mL.
References
Commercial Availability and Technical Guide for 6-Iodopyridazin-3-amine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodopyridazin-3-amine (CAS No. 187973-60-0) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a key pharmacophore found in various biologically active molecules. This guide provides a comprehensive overview of the commercial availability, suppliers, physicochemical properties, and a representative synthetic protocol for this compound.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. This data is compiled from various chemical suppliers and public databases.
| Property | Value | Source |
| CAS Number | 187973-60-0 | [Multiple Sources] |
| Molecular Formula | C₄H₄IN₃ | [Multiple Sources] |
| Molecular Weight | 221.00 g/mol | PubChem[1], ECHEMI[2] |
| Appearance | Not specified (typically off-white to yellow or brown solid) | General chemical knowledge |
| Boiling Point | 399.6 °C at 760 mmHg (Predicted) | LookChem[3], ECHEMI[2] |
| Density | 2.204 g/cm³ (Predicted) | LookChem[3], ECHEMI[2] |
| Flash Point | 195.5 °C (Predicted) | LookChem[3], ECHEMI[2] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | LookChem[3] |
| XLogP3 | 0.2 | PubChem[1], ECHEMI[2] |
| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[2] |
Commercial Availability and Suppliers
This compound is available from a variety of commercial suppliers, catering to research and development needs. The table below lists several suppliers and the typical purities and quantities they offer. Pricing is subject to change and should be confirmed with the respective supplier.
| Supplier | Purity | Available Quantities |
| AChemBlock | 97% | Custom Quote |
| BLD Pharm | Research Use Only | Inquire for details |
| Chemenu | 97% | 10g, 25g |
| Crysdot | 95+% | 1g, 5g |
| LookChem | Mass production | Inquire for details |
| Matrix Scientific | 95% | 1g, 5g |
| Oakwood Chemical | 97% | 1g, 5g |
| Parchem | Specialty Chemicals | Bulk, Railcar, Barge |
| SynChem | 95+% | 1g |
| SynQuest Laboratories | Not specified | 5g, 25g |
Experimental Protocols
While specific, detailed experimental procedures for the synthesis of this compound are not widely published in readily accessible literature, a common and effective method involves a halogen exchange reaction from the more readily available 3-amino-6-chloropyridazine. The following is a representative protocol based on established chemical principles for such transformations.
Representative Synthesis of this compound from 3-Amino-6-chloropyridazine
This two-step procedure involves the initial synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, followed by a halogen exchange reaction.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
-
Reaction Setup: In a sealed reaction vessel, combine 3,6-dichloropyridazine (1 molar equivalent) with a suitable solvent such as ethanol or DMF.
-
Amination: Add aqueous ammonia (a molar excess, typically 3-7 equivalents) to the solution.
-
Heating: Heat the mixture at a temperature ranging from 100 to 180 °C for 5 to 24 hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 3-amino-6-chloropyridazine.
Step 2: Halogen Exchange to Synthesize this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 molar equivalent) in a suitable solvent like acetonitrile or DMF.
-
Iodination: Add an iodide source, such as sodium iodide or potassium iodide (typically in excess), to the solution. The use of a catalyst, such as a copper(I) salt, may be beneficial.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be further purified by column chromatography or recrystallization to afford the final product.
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons on the pyridazine ring are expected in the downfield region. The chemical shift of the amine (-NH₂) protons can be broad and variable depending on the solvent and concentration. |
| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyridazine ring are expected. The carbon atom attached to the iodine will be significantly shifted. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching are expected. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 221. |
Applications in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a versatile building block for the synthesis of more complex molecules. The iodo-substituent is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings.[4] This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 6-position of the pyridazine ring, enabling the exploration of a broad chemical space in the search for new therapeutic agents.
Procurement and Synthesis Workflow
The following diagram illustrates the typical workflow for a research organization to either procure or synthesize a specialty chemical like this compound.
Caption: Procurement vs. In-house Synthesis Workflow for this compound.
References
An In-depth Technical Guide to the Safe Handling of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Iodopyridazin-3-amine (CAS No: 187973-60-0), a heterocyclic amine compound utilized in chemical synthesis and drug discovery. Due to its potential hazards, strict adherence to the protocols outlined in this document is crucial to ensure the safety of laboratory personnel and the integrity of research.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the foundation of safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4IN3 | ECHEMI[1], PubChem[2] |
| Molecular Weight | 221.00 g/mol | PubChem[2] |
| Appearance | Solid Crystalline, Light yellow | Fisher Scientific[3] |
| Melting Point | 53 - 56 °C (127.4 - 132.8 °F) | Fisher Scientific[3] |
| Boiling Point | 399.6ºC at 760 mmHg (Predicted) | ChemBK[4] |
| Density | 2.204 g/cm³ (Predicted) | ChemBK[4] |
| Flash Point | 106 °C (222.8 °F) | Fisher Scientific[3] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302[2] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315[2] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage | H318[2] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335[2] |
Note: The GHS classification is based on aggregated data and may vary between suppliers.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are essential to protect against dust and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term contact. For prolonged handling, consult the manufacturer's chemical resistance guide for appropriate materials such as neoprene or butyl rubber. Always inspect gloves for tears or holes before use.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5] |
| Respiratory Protection | NIOSH-approved Respirator | If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Safe Handling and Storage Protocols
Adherence to these procedures will minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Handling Procedures
-
Weighing and Transfer: Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware). Avoid the creation of dust during handling.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[6]
-
Contamination: Immediately change any clothing that becomes contaminated.[6]
Storage
-
Container: Store in a tightly closed, properly labeled container.[7]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Waste Disposal
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[2]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Decontaminate: Decontaminate all tools and equipment used in the cleanup.
Waste Disposal
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[5]
Experimental Protocols for Safety Assessment
Acute Oral Toxicity Testing (Based on OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals. For acute oral toxicity, several guidelines are available, including:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance in a stepwise procedure at defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The aim is to identify a dose that produces clear signs of toxicity without causing mortality. This allows for the classification of the substance's hazard level with the use of a minimal number of animals.[8]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a smaller number of animals per step. The outcome of each step determines the next dose to be administered. This method allows for the classification of the substance into one of several toxicity classes.[9]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is particularly useful for obtaining a more precise estimate of the LD50 (the dose lethal to 50% of the test population).[9]
A general workflow for these studies involves:
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.[9]
-
Animal Selection: Young, healthy adult rodents (usually rats or mice) of a single sex are used.[8]
-
Administration: The substance is administered by oral gavage in a single dose.[8]
-
Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.[8]
-
Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes in organs and tissues.[8]
In Vitro Cytotoxicity Assays
These assays are crucial for early-stage safety assessment and can reduce the reliance on animal testing. They measure the toxic effects of a compound on cultured cells.[10]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells. LDH is a stable enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH activity in the medium is proportional to the number of dead cells.[11]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.[12]
A typical experimental workflow for an in vitro cytotoxicity assay is as follows:
-
Cell Culture: A suitable cell line is cultured in a multi-well plate until a confluent monolayer is formed.
-
Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[11]
-
Assay Procedure: The specific assay reagent (e.g., MTT, LDH substrate) is added to the wells.
-
Data Acquisition: The plate is read using a spectrophotometer or plate reader to quantify the colorimetric or fluorescent signal.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]
Signaling Pathways
There is currently no publicly available information detailing the specific signaling pathways that may be affected by exposure to this compound. Further research is required to elucidate its mechanism of toxicity.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Emergency response workflow for exposure to this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 7. scispace.com [scispace.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
- 11. benchchem.com [benchchem.com]
- 12. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry.[1] This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling of 6-Iodopyridazin-3-amine with various boronic acids. The resulting 6-arylpyridazin-3-amine derivatives are important intermediates in the development of novel therapeutics, exhibiting a range of biological activities.[2] The pyridazine nucleus is a key pharmacophore in numerous bioactive compounds.[2] The use of this compound as a starting material is advantageous due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.[3]
Synthesis of Starting Material: this compound
The starting material, this compound, can be synthesized from the more commercially available 3-amino-6-chloropyridazine. The synthesis involves a two-step process, starting with the amination of 3,6-dichloropyridazine, followed by a halogen exchange reaction.[4]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridazines
The choice of catalyst, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction. The following table summarizes various conditions used for the coupling of different halopyridazines, providing a guide for optimizing the reaction with this compound. Given the higher reactivity of the iodo-substituent, milder conditions are often sufficient.
| Entry | Halopyridazine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-6-chloropyridazine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 48 | 22-65[5] |
| 2 | 3-bromo-6-(thiophen-2-yl)pyridazine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | DME/EtOH | 80 | 48 | 14-28[6] |
| 3 | 6-Chloropyridin-3-amine | Pd(OAc)₂ (1-2) / SPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 80-110 | N/A | High-yielding[7] |
| 4 | 3,5-dichloropyridazine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | N/A | N/A | Major product at C3[8] |
| 5 | Aryl Iodides (DNA-conjugated) | Na₂PdCl₄ / sSPhos | N/A | H₂O/ACN | 37 | N/A | Good to excellent[9] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of base or catalyst) may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating source
-
Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylpyridazin-3-amine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction fails to proceed, consider the quality of the palladium catalyst and ensure the reaction is free of oxygen. The choice of a more electron-rich and bulky ligand (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can be beneficial for challenging substrates.[7] The base is also critical; stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[7]
-
Side Reactions: Protodeboronation of the boronic acid is a common side reaction. This can be minimized by ensuring anhydrous conditions (if required by the specific base) and avoiding prolonged reaction times. Homocoupling of the boronic acid can also occur, which can be mitigated by using a lower catalyst loading and optimizing the temperature.
-
Purification Challenges: Residual palladium can be removed by treating the crude product with a palladium scavenger or by careful column chromatography. If the product is difficult to purify, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization.
By following this protocol and considering the optimization strategies, researchers can effectively synthesize a variety of 6-arylpyridazin-3-amine derivatives for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] In particular, the 3-amino-6-substituted pyridazine core serves as a versatile template for the design of potent and selective kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3][4]
6-Iodopyridazin-3-amine is a key starting material for the synthesis of diverse libraries of kinase inhibitors. The iodine atom at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[5] The 3-amino group often plays a crucial role in binding to the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors.[2]
These application notes provide detailed protocols for the synthesis of kinase inhibitors starting from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Additionally, we present a summary of the biological activities of representative pyridazine-based kinase inhibitors and illustrate key signaling pathways that can be targeted.
Synthetic Workflow
The general strategy for the synthesis of kinase inhibitors from this compound involves the diversification of the 6-position through palladium-catalyzed cross-coupling reactions. This is followed by optional further modification of the introduced substituent or the 3-amino group to optimize the pharmacological properties of the final compounds.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and provide a starting point for the synthesis of kinase inhibitors from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-pyridazin-3-amines
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid or boronate ester.[6]
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq.)
-
Solvent (e.g., DME/water, dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of DME and 2M aqueous Na₂CO₃).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-pyridazin-3-amine derivative.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-pyridazin-3-amines
This protocol details the palladium and copper co-catalyzed coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq.) to the mixture via syringe.
-
Stir the reaction mixture at room temperature to 50 °C until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Amino)-pyridazin-3-amines
This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[8]
Materials:
-
This compound
-
Amine (1.2-1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 eq.)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 eq.) and the anhydrous solvent.
-
Add the amine (1.2-1.5 eq.) to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity of Pyridazine-Based Kinase Inhibitors
The 6-substituted-3-aminopyridazine scaffold has been utilized to develop inhibitors against a variety of kinases. The tables below summarize the in vitro activity of selected pyridazine derivatives.
Table 1: p38α MAP Kinase Inhibitory Activity
| Compound ID | 6-Substituent | p38α IC₅₀ (nM) | Reference |
| 1 | 2,4-difluorophenyl | 100 | [9][10] |
| 2 | 4-fluorophenyl | 250 | [9][10] |
| 3 | 2,6-dichlorophenyl | 50 | [9][10] |
Table 2: ALK5 Inhibitory Activity
| Compound ID | 6-Substituent | ALK5 pKᵢ | ALK5 Cell-Based pIC₅₀ | Reference |
| 4 | N-(5-chloro-2-fluorophenyl)-pyridin-2-amine | 8.55 | 6.05 | [11] |
| 5 | N-(5-chloro-2-fluorophenyl)-N'-(1-methylpiperidin-4-yl)acetamide | 9.29 | 6.82 | [11] |
Table 3: VEGFR-2 and Other Kinase Inhibitory Activity
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| 6 | 3,6-disubstituted pyridazine | JNK1 | Not specified | [8] |
| 7 | [9][10][12]triazolo[4,3-a]pyrazine | c-Met | 0.026 | [12] |
| 8 | [9][10][12]triazolo[4,3-a]pyrazine | VEGFR-2 | 2.6 | [12] |
| 9 | Pyridine-derived | VEGFR-2 | 0.12 | [1] |
Targeted Signaling Pathways
Pyridazine-based kinase inhibitors can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are representations of the VEGFR-2 and p38 MAP kinase signaling pathways, which are common targets for this class of compounds.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: p38 MAPK signaling pathway and its inhibition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to modification via robust and well-established cross-coupling reactions allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for 6-Iodopyridazin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-iodopyridazin-3-amine as a versatile building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. This document outlines its application in the development of inhibitors for key kinase targets, detailed experimental protocols for its derivatization, and a summary of the biological activities of the resulting compounds.
Introduction to this compound in Drug Discovery
This compound is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry. The pyridazine nucleus is a privileged structure known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The presence of an amino group at the 3-position and a synthetically versatile iodine atom at the 6-position makes this molecule a valuable starting material for generating diverse compound libraries.
The amino group can act as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the active site of many kinases. The iodine atom serves as a convenient handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Application in Kinase Inhibitor Development
Derivatives of this compound have shown significant potential as inhibitors of several important protein kinases implicated in cancer and inflammatory diseases. These include p38 MAP Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin-like Kinase 5 (ALK5).
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, playing a crucial role in regulating inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. The pyridazine scaffold has been explored for the development of potent p38 MAP kinase inhibitors.
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The 6-substituted pyridazin-3-amine scaffold can be elaborated to target the ATP-binding site of VEGFR-2, leading to the development of anti-angiogenic agents.
ALK5 Inhibitors
Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that plays a central role in the TGF-β signaling pathway. This pathway is involved in a wide range of cellular processes, and its dysregulation is associated with fibrosis and cancer. Pyridazinyl amino derivatives have been investigated as inhibitors of ALK5.[1][2]
Data Presentation: Biological Activity of 6-Substituted Pyridazin-3-amine Derivatives
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized from this compound and its analogs against various protein kinases.
| Compound ID | 6-Substituent | Target Kinase | IC50 (nM) | Reference |
| ALK5-1 | 2-aminopyridine | ALK5 | 25 | [3] |
| ALK5-2 | 3-aminopyridine | ALK5 | >1000 | [3] |
| p38-1 | 2-arylpyridazin-3-one derivative | p38α | Potent (specific value not provided) | [4][5] |
| VEGFR-2-1 | Nicotinamide-based derivative | VEGFR-2 | 60.83 | [6] |
| VEGFR-2-2 | Indole carboxamide derivative | VEGFR-2 | Potent (specific value not provided) | [7] |
Experimental Protocols
The iodine atom at the 6-position of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.
General Workflow for Derivatization
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-pyridazin-3-amine
This protocol describes a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M Sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and the 2 M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-pyridazin-3-amine.
Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-pyridazin-3-amine
This protocol outlines the synthesis of 6-alkynyl-pyridazin-3-amines via a palladium/copper-catalyzed cross-coupling reaction.[8]
Materials:
-
This compound
-
Terminal alkyne (2.0 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq) in acetonitrile, add triethylamine and the terminal alkyne (2.0 eq).
-
Stir the mixture at room temperature for 18 hours under an inert atmosphere.
-
Filter the reaction mixture through a pad of celite and evaporate the filtrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography to afford the desired 6-alkynyl-pyridazin-3-amine.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)-pyridazin-3-amine
This protocol provides a general method for the C-N bond formation between this compound and an aryl amine.[9]
Materials:
-
This compound
-
Aryl amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-(arylamino)-pyridazin-3-amine.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
p38 MAP Kinase Signaling Pathway
VEGFR-2 Signaling Pathway
ALK5 (TGF-βRI) Signaling Pathway
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its amenability to modification via robust and well-established cross-coupling reactions allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a foundational framework for the utilization of this important building block in medicinal chemistry and drug discovery programs.
References
- 1. US20250011299A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]
- 2. AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.lmu.edu [scholars.lmu.edu]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - OAK Open Access Archive [oak.novartis.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6-Iodopyridazin-3-amine as a Building Block for p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making p38 MAP kinase a significant therapeutic target. Small molecule inhibitors of p38 have shown promise in preclinical and clinical studies. Among the various heterocyclic scaffolds utilized for the development of p38 inhibitors, the pyridazine core is of particular interest. This document provides detailed application notes and protocols on the use of 6-Iodopyridazin-3-amine as a versatile building block for the synthesis of potent p38 MAP kinase inhibitors. The iodine atom at the 6-position serves as a convenient handle for introducing diverse aryl and heteroaryl substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase cascade is a three-tiered signaling module. It is typically initiated by environmental stresses and inflammatory cytokines.[1] This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate and activate the p38 MAP kinase on threonine and tyrosine residues within its activation loop. Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (such as ATF-2), ultimately leading to a cellular response.[1]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The synthesis of p38 MAP kinase inhibitors from this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridazine core and a variety of aryl or heteroaryl boronic acids or esters. This versatility is crucial for structure-activity relationship (SAR) studies to identify substituents that enhance inhibitory potency and selectivity.
Data Presentation: Inhibitory Activity of 6-Substituted Pyridazin-3-amine Derivatives
The following table summarizes the in vitro inhibitory activity of a series of hypothetical 6-substituted pyridazin-3-amine derivatives against p38α MAP kinase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | R-Group (at C6-position) | p38α IC50 (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 85 |
| 1c | 2-Naphthyl | 45 |
| 1d | 4-Pyridyl | 98 |
| 1e | 3-Thienyl | 120 |
Note: The data presented in this table is for illustrative purposes and is based on typical activities of similar compound classes reported in the literature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Arylpyridazin-3-amines via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Appropriate aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2; 0.05 equivalents)
-
Triphenylphosphine (PPh3; 0.1 equivalents) or other suitable phosphine ligand
-
Sodium carbonate (Na2CO3; 2.0 equivalents)
-
1,4-Dioxane and water (4:1 solvent mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the corresponding aryl/heteroaryl boronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 6-arylpyridazin-3-amine derivative.
Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescent)
This protocol is a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
-
Test compounds (6-substituted pyridazin-3-amine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. Include a positive control (a known p38 inhibitor) and a negative control (DMSO vehicle).
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle.
-
Add 2 µL of a solution containing the p38α enzyme and the substrate peptide in kinase buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for p38α) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel p38 MAP kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising chemical scaffold for potential therapeutic applications in inflammatory diseases and cancer.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodopyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1] The pyridazine scaffold is a key structural motif in many biologically active compounds, and the introduction of an amino group can significantly modulate their pharmacological properties. These application notes provide detailed protocols and data for the Buchwald-Hartwig amination of 6-iodopyridazin-3-amine derivatives with various amines, offering a valuable resource for researchers in drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-I bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl iodide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted pyridazin-3,6-diamine and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyridazin-3,6-diamine.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 6-halopyridazin-3-amine derivatives with various amines. While specific data for the iodo-derivative is limited in the public domain, the data for the analogous chloro- and bromo-derivatives provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 6-Chloropyridazin-3-amine with Various Amines
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene | 110 | 18 | 92 |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 78 |
| Benzylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
Note: This data is representative and compiled from analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and substrates used.
Table 2: Proposed Conditions for Buchwald-Hartwig Amination of this compound
| Amine Coupling Partner | Proposed Catalyst System | Proposed Base | Proposed Solvent | Proposed Temp (°C) |
| 3,5-Dimethylaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 2-Fluoroaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 |
| Piperidine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 |
| n-Butylamine | Pd(OAc)₂ / cataCXium A | NaOtBu | Toluene | 100 |
Note: These are proposed starting conditions based on the higher reactivity of aryl iodides compared to chlorides and bromides. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality palladium precatalyst and ligand. Consider using a pre-formed catalyst. |
| Inappropriate ligand | The choice of ligand is critical. For sterically hindered amines, bulkier ligands like XPhos or RuPhos may be required. | |
| Insufficiently strong base | For less acidic amines, a stronger base such as NaOtBu or LiHMDS may be necessary. Ensure the base is fresh and anhydrous. | |
| Oxygen contamination | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere using Schlenk techniques or a glovebox. | |
| Wet solvent or reagents | Use anhydrous solvents and ensure all reagents are dry. | |
| Side Reactions | Hydrodeiodination | This can be a competing pathway. Optimization of the ligand and reaction temperature can minimize this side reaction. |
| Homocoupling of the amine | This can sometimes occur at higher temperatures. Lowering the reaction temperature may be beneficial. |
Conclusion
The Buchwald-Hartwig amination of this compound derivatives is a highly effective and versatile method for the synthesis of a diverse range of N-substituted pyridazin-3,6-diamines. The protocols and data presented in these application notes serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, thereby enabling the efficient synthesis of key intermediates for drug discovery and development programs.
References
Application Notes: Synthesis of Novel Heterocyclic Compounds from 6-Iodopyridazin-3-amine
Introduction
6-Iodopyridazin-3-amine is a highly versatile bifunctional building block for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] Its structure features a nucleophilic amino group at the 3-position and a reactive iodo group at the 6-position. The iodo substituent is an excellent leaving group, making it particularly suitable for a variety of palladium-catalyzed cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions. These dual functionalities allow for the construction of a diverse array of fused and substituted pyridazine derivatives, including imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyridazines, and triazolo[4,3-b]pyridazines.[6][7][8]
This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds starting from this compound.
Application Note 1: Synthesis of Imidazo[1,2-b]pyridazine Derivatives via Condensation
The formation of the imidazo[1,2-b]pyridazine scaffold can be readily achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[6] The introduction of a halogen at the 6-position of the pyridazine ring is crucial for the successful formation of the fused ring system in good yield.[6] This method provides a direct route to a core structure found in molecules with applications as imaging agents for β-amyloid plaques and as kinase inhibitors.[6][9]
Experimental Workflow: Imidazo[1,2-b]pyridazine Synthesis
Caption: General workflow for the synthesis of Imidazo[1,2-b]pyridazines.
Protocol: General Procedure for the Synthesis of 6-Iodo-2-phenylimidazo[1,2-b]pyridazine
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 221 mg), 2-bromoacetophenone (1.1 mmol, 219 mg), and sodium bicarbonate (2.0 mmol, 168 mg).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 6-Iodo-2-phenylimidazo[1,2-b]pyridazine.
Data Presentation: Representative Yields
| R-Group of α-Bromoketone (R-CO-CH₂Br) | Product | Typical Yield (%) |
| Phenyl | 6-Iodo-2-phenylimidazo[1,2-b]pyridazine | 75-85 |
| 4-Methoxyphenyl | 6-Iodo-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | 80-90 |
| 4-Nitrophenyl | 6-Iodo-2-(4-nitrophenyl)imidazo[1,2-b]pyridazine | 70-80 |
| Methyl | 6-Iodo-2-methylimidazo[1,2-b]pyridazine | 65-75 |
Application Note 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The iodo group at the 6-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. This approach is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. Key transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[10]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester.[11][12] This reaction is tolerant of many functional groups and is widely used to synthesize biaryl and heteroaryl compounds.[13][14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 221 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the 6-arylpyridazin-3-amine product.
B. Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a C-C bond between the sp² carbon of this compound and an sp-hybridized carbon of a terminal alkyne.[15][16] This reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[17] The resulting alkynyl pyridazines are valuable intermediates for synthesizing more complex heterocyclic systems.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 221 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and a copper co-catalyst (e.g., CuI, 0.06 mmol, 11 mg).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Solvent and Reagents: Add a degassed solvent such as triethylamine (TEA, 10 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC), typically 2-8 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane.
-
Purification: Filter the solution through a short pad of silica gel to remove metal salts. Concentrate the filtrate and purify the crude product by column chromatography to yield the 6-alkynylpyridazin-3-amine.
C. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[18][19] It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to various 6-(substituted-amino)pyridazin-3-amine derivatives.[20][21]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol, 46 mg), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 221 mg) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Data Presentation: Summary of Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 6-Phenylpyridazin-3-amine | 80-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 6-(Phenylethynyl)pyridazin-3-amine | 70-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / NaOtBu | 6-Morpholinopyridazin-3-amine | 65-85 |
Application Note 3: Multi-Step Synthesis of Fused Triazolo[4,3-b]pyridazines
Fused heterocyclic systems like[6][7][22]triazolo[4,3-b]pyridazines, known for their potential as kinase inhibitors and antitumor agents, can be synthesized from this compound through a multi-step sequence.[8][23][24][25] A common strategy involves the conversion of the 6-iodo group to a hydrazine, followed by cyclization with a suitable one-carbon electrophile.
Synthetic Pathway: Triazolo[4,3-b]pyridazine Formation
Caption: Multi-step synthesis of a fused triazolo-pyridazine system.
Protocol: Two-Step Synthesis of[6][7][22]Triazolo[4,3-b]pyridazin-6-amine
Step 1: Synthesis of 6-Hydrazinylpyridazin-3-amine
-
To a solution of this compound (1.0 mmol, 221 mg) in ethanol (15 mL), add hydrazine hydrate (5.0 mmol, ~0.25 mL).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the mixture to room temperature. The product often precipitates upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-Hydrazinylpyridazin-3-amine, which can be used in the next step without further purification.
Step 2: Synthesis of[6][7][22]Triazolo[4,3-b]pyridazin-6-amine
-
Suspend the crude 6-Hydrazinylpyridazin-3-amine (1.0 mmol) in formic acid (10 mL).
-
Heat the mixture to reflux for 3-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize carefully with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H4IN3 | CID 10867834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of novel 1,2,4-triazolo[4,3- b ]pyridazine derivatives with anti-cancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 25. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 6-Iodopyridazin-3-amine in Fragment-Based Drug Discovery: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," against a biological target. Fragments that exhibit binding, even with low affinity, serve as starting points for optimization into potent and selective drug candidates. The pyridazine scaffold is a privileged motif in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, particularly as kinase inhibitors.
6-Iodopyridazin-3-amine is an attractive fragment for FBDD due to its desirable physicochemical properties, including a low molecular weight and the presence of both hydrogen bond donors and acceptors. The iodine atom provides a valuable vector for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold through various coupling reactions. This application note provides a detailed, representative framework for the utilization of this compound in an FBDD campaign, from initial screening to hit validation and potential optimization strategies. While specific published data on the direct application of this compound in FBDD is limited, the methodologies described herein are based on established principles and protocols for similar fragments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties align well with the "Rule of Three," a common guideline for the selection of fragments in FBDD.
| Property | Value | Source |
| Molecular Weight | 221.00 g/mol | [1][2] |
| LogP | 0.2 | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Polar Surface Area | 51.8 Ų | [1][2] |
Hypothetical FBDD Workflow for this compound
The following diagram outlines a typical FBDD workflow, illustrating the progression from a fragment library to a lead compound.
A typical Fragment-Based Drug Discovery workflow.
Experimental Protocols
This section provides detailed protocols for the key experimental stages of an FBDD campaign using this compound as a representative fragment.
Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.
Objective: To identify fragments from a library that bind to the target protein.
Materials:
-
Purified target protein
-
This compound and other fragments dissolved in DMSO
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound and other fragments in 100% DMSO.
-
Dilute the fragment stocks into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is low (e.g., <1%).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
A positive "hit" is identified by a significant increase in the response units (RU) on the protein surface compared to the reference surface.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for validating fragment hits and can provide information on the binding site.
Objective: To confirm the binding of hits from the primary screen and to gain initial structural insights.
Materials:
-
¹⁵N-labeled target protein
-
Validated fragment hits from the primary screen (including this compound)
-
Deuterated NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein (typically 50-100 µM) in the deuterated NMR buffer.
-
Prepare stock solutions of the fragment hits in a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add a small aliquot of the fragment stock solution to the protein sample to achieve a final concentration typically in the range of 100 µM to 1 mM.
-
Acquire another ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Compare the HSQC spectra of the protein with and without the fragment.
-
Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon fragment addition confirm binding.
-
Mapping the perturbed residues onto the protein structure can reveal the location of the binding site.
-
Structural Characterization by X-ray Crystallography
Determining the crystal structure of a protein-fragment complex provides detailed information about the binding mode and key interactions.
Objective: To elucidate the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
Soaking solution containing this compound
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Protocol:
-
Crystal Soaking:
-
Prepare a solution of this compound in a cryoprotectant-compatible buffer at a concentration typically in the millimolar range.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (minutes to hours).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the electron density maps to confirm the presence and determine the binding pose of this compound in the active site.
-
Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.
-
Hit-to-Lead Optimization
Once this compound is confirmed as a binder and its binding mode is understood, the next step is to improve its affinity and selectivity through chemical modifications. The iodine atom at the 6-position serves as a versatile handle for this purpose.
Hypothetical hit-to-lead optimization strategy.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly in the context of kinase inhibitor development. Its favorable physicochemical properties and the synthetic tractability offered by the iodine atom make it an attractive scaffold for generating novel lead compounds. The detailed protocols and workflow presented in this application note provide a comprehensive guide for researchers to effectively utilize this and similar fragments in their drug discovery efforts. Through a systematic approach of screening, validation, and structure-guided optimization, fragments like this compound can be efficiently elaborated into potent and selective drug candidates.
References
Application Notes and Protocols for the Derivatization of the Amino Group of 6-Iodopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of the primary amino group of 6-Iodopyridazin-3-amine. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of novel pharmaceutical candidates. The protocols outlined below cover N-acylation, N-sulfonylation, and N-alkylation reactions, providing a foundation for the synthesis of a diverse range of derivatives.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the amino functionality of this compound. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. Common acylating agents include acyl chlorides and acid anhydrides.
General Reaction Scheme:
Caption: General scheme for the N-acylation of this compound.
Table 1: Representative Conditions for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | Dichloromethane (DCM) | 0 to rt | 2-4 | 85-95 |
| 2 | Benzoyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to rt | 3-6 | 80-90 |
| 3 | Acetic anhydride | Pyridine | Dichloromethane (DCM) | rt | 4-8 | 88-98 |
| 4 | Isobutyryl chloride | DIPEA | Acetonitrile | rt | 2-5 | 82-92 |
Experimental Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(6-iodopyridazin-3-yl)acetamide.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino moiety, forming a sulfonamide. This functional group is a key pharmacophore in many drugs. The reaction is typically carried out using a sulfonyl chloride in the presence of a base.
General Reaction Scheme:
Caption: General scheme for the N-sulfonylation of this compound.
Table 2: Representative Conditions for N-Sulfonylation
| Entry | Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | rt | 12-18 | 75-85 |
| 2 | Methanesulfonyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to rt | 2-4 | 80-90 |
| 3 | Benzenesulfonyl chloride | Potassium carbonate | Acetonitrile | 50 | 6-10 | 70-80 |
| 4 | 4-Nitrobenzenesulfonyl chloride | Pyridine | Tetrahydrofuran (THF) | rt | 8-12 | 78-88 |
Experimental Protocol: N-(p-Toluenesulfonyl)-6-iodopyridazin-3-amine Synthesis
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (2.0 eq) to the solution.
-
Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(6-iodopyridazin-3-yl)-4-methylbenzenesulfonamide.
N-Alkylation of this compound
N-alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be achieved through various methods, including reaction with alkyl halides or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary.
General Reaction Scheme:
Caption: General scheme for the N-alkylation of this compound.
Table 3: Representative Conditions for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | Potassium carbonate | Dimethylformamide (DMF) | rt | 6-12 | 60-75 |
| 2 | Benzyl bromide | Sodium hydride | Tetrahydrofuran (THF) | 0 to rt | 4-8 | 70-85 |
| 3 | Ethyl bromoacetate | Potassium carbonate | Acetonitrile | 60 | 5-10 | 65-80 |
| 4 | Allyl bromide | Cesium carbonate | Dimethylformamide (DMF) | rt | 3-6 | 75-90 |
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-6-iodopyridazin-3-amine.
General Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization, workup, and purification of this compound.
Caption: A typical experimental workflow for derivatization reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Iodopyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions with 6-iodopyridazin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst, reaction conditions, or reagents.
-
Inactive Catalyst: The palladium catalyst is central to the reaction.[1][2][3] Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[3] The presence of the amino group on the pyridazine ring can sometimes inhibit the catalyst.[2][4]
-
Inadequate Base: The base is crucial for the transmetalation step.[1][6] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle can stall.
-
Oxygen Contamination: Palladium(0) species are sensitive to oxygen.[1]
-
Low Reaction Temperature: The C-I bond in this compound is relatively reactive; however, insufficient temperature can lead to slow or incomplete reactions.[5][8]
Q2: I'm observing significant side-product formation, such as homocoupling or dehalogenation. What can I do to minimize these?
A2: The formation of byproducts is a common challenge in Suzuki couplings.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[9][10]
-
Dehalogenation: The iodo group is replaced by a hydrogen atom.
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.
Frequently Asked Questions (FAQs)
Q3: How do I select the optimal catalyst and ligand for coupling with this compound?
A3: The choice of catalyst and ligand is critical for success. The C-I bond is the most reactive among halogens in the oxidative addition step.[11] For routine couplings, standard catalysts like Pd(PPh₃)₄ may suffice.[5] However, the presence of the basic amino group can complicate the reaction by coordinating to the palladium center.[12] Therefore, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity and prevent catalyst inhibition.[1][2]
Q4: What are the recommended starting conditions for base and solvent?
A4: A good starting point is to use a carbonate base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equivalents) in a solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).[4][12] If this fails, switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a logical next step.[1][5] The solvent should be chosen to ensure adequate solubility of all components at the reaction temperature.
Q5: Does the free amino group on the pyridazine ring need to be protected?
A5: In many cases, Suzuki couplings on aminopyridines can be achieved without protecting the amino group.[12] However, if catalyst inhibition is suspected to be a major issue leading to low yields, protection of the amine (e.g., as a Boc or Cbz derivative) may be beneficial.[2]
Data Presentation
The following tables summarize typical starting conditions for Suzuki coupling reactions involving iodo- and amino-substituted heterocycles, which can serve as a foundation for optimizing the reaction with this compound.
Table 1: Recommended Starting Conditions for Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (none) | 2 - 5 | A common starting point, effective for many couplings.[5][12] |
| Pd(OAc)₂ | SPhos | 1 - 2 (Pd), 2 - 4 (Ligand) | A highly active system, good for challenging substrates.[1][11] |
| PdCl₂(dppf) | (none, is a complex) | 2 - 5 | A robust and common pre-catalyst.[1][11] |
Table 2: Common Bases and Solvents for Optimization
| Base | Equivalents | Solvent System | Temperature (°C) |
| Na₂CO₃ / K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / Water (4:1) | 80 - 100[4][12] |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane | 90 - 110[1][10] |
| Cs₂CO₃ | 2.0 - 3.0 | DMF or Toluene | 90 - 110[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure based on common literature practices for analogous substrates.[4][8][11][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.[4][8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4][8]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[4][12]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 6-Iodopyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodopyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent synthetic pathway commences with 3,6-dichloropyridazine. This precursor undergoes a nucleophilic aromatic substitution with ammonia to yield 3-amino-6-chloropyridazine. The final step involves a halogen exchange reaction, typically a Finkelstein-type reaction, to replace the chlorine atom with iodine, affording the desired this compound.
Q2: What are the critical parameters to control during the amination of 3,6-dichloropyridazine?
The amination of 3,6-dichloropyridazine is a crucial step where the reaction conditions significantly influence the yield and purity of the intermediate, 3-amino-6-chloropyridazine. Key parameters to monitor and control include temperature, pressure, and the concentration of ammonia. The reaction is typically performed at elevated temperatures in a sealed vessel to ensure efficient conversion.
Q3: Which methods are used for the final iodination step?
The conversion of 3-amino-6-chloropyridazine to this compound is commonly achieved through a halogen exchange reaction. One documented method involves the use of hydriodic acid.[1] An alternative approach is the use of sodium iodide in a suitable solvent, characteristic of a Finkelstein reaction.
Troubleshooting Guide: Common Side Reactions
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on potential side reactions.
Issue 1: Incomplete Conversion of 3-amino-6-chloropyridazine
Symptom: Presence of a significant amount of starting material (3-amino-6-chloropyridazine) in the final product mixture after the iodination step.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient reaction time or temperature | The halogen exchange reaction may require prolonged heating to proceed to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and consider extending the reaction time or cautiously increasing the temperature. |
| Low reactivity of the iodide source | Ensure the quality and reactivity of the iodide source (e.g., hydriodic acid, sodium iodide). If using sodium iodide, ensure it is anhydrous and consider using a solvent that promotes the Finkelstein reaction, such as acetone, where the resulting sodium chloride is poorly soluble.[2] |
| Deactivation of the substrate | The amino group on the pyridazine ring can be protonated under acidic conditions (e.g., with hydriodic acid), potentially reducing the reactivity of the substrate. Careful control of pH may be necessary. |
Issue 2: Formation of 6-Hydroxypyridazin-3-amine
Symptom: Identification of a byproduct with a mass corresponding to 6-Hydroxypyridazin-3-amine in the product mixture.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the chloro-intermediate | The 6-chloro substituent on the pyridazine ring is susceptible to hydrolysis, particularly at elevated temperatures and in the presence of water. This can lead to the formation of the corresponding pyridazinone (6-hydroxypyridazin-3-amine). |
| Use of aqueous reagents | The use of aqueous hydriodic acid can introduce water into the reaction mixture, promoting hydrolysis. |
| Mitigation Strategies | To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents whenever possible. If aqueous reagents are necessary, the reaction should be conducted at the lowest effective temperature and for the shortest possible duration. |
Issue 3: Formation of Dimeric Byproducts
Symptom: Detection of high molecular weight impurities, potentially corresponding to biaryl or other coupled products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Radical-mediated side reactions | Although less common in Finkelstein-type reactions, radical pathways can sometimes be initiated, leading to the formation of dimeric species. This may be more prevalent if a Sandmeyer-type diazotization-iodination sequence is attempted. |
| Reaction with residual starting materials | Incomplete conversion in the initial amination step could leave residual 3,6-dichloropyridazine, which could participate in side reactions. |
| Analytical Characterization | Utilize mass spectrometry and NMR to characterize these high molecular weight impurities to better understand their origin and devise a targeted purification strategy. |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine
This protocol is a general representation and may require optimization.
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (concentrated) or ammonia in a suitable solvent (e.g., ethanol)
-
Solvent (e.g., ethanol, water)
-
Sealed reaction vessel (e.g., autoclave)
Procedure:
-
In a sealed reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent.
-
Add an excess of aqueous ammonia.
-
Heat the mixture to a temperature typically ranging from 100-150°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 3-amino-6-chloropyridazine (Halogen Exchange)
This is a generalized protocol based on the Finkelstein reaction principle.
Materials:
-
3-amino-6-chloropyridazine
-
Sodium Iodide (NaI) or Hydriodic Acid (HI)
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine in an appropriate anhydrous solvent.
-
Add a molar excess of the iodide source (e.g., 2-3 equivalents of NaI).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If using NaI in acetone, the precipitated sodium chloride can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Visualizing the Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Technical Support Center: Purification of 6-Iodopyridazin-3-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 6-Iodopyridazin-3-amine by column chromatography. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data tables to enhance your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My this compound is streaking or "tailing" significantly during TLC analysis and column chromatography. What causes this and how can I fix it?
A2: Tailing is a common problem when purifying basic compounds like aminopyridazines on standard silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and slow, drawn-out elution.[1][2] To resolve this, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent (mobile phase).[1][2][3] This modifier neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.
Q2: I'm struggling to get my compound to move off the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. What should I do?
A2: If this compound remains at the baseline (Rf = 0), your solvent system is not polar enough to elute it. You should try a more polar solvent system. A common and effective choice for highly polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH).[2][4] Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the methanol concentration until you achieve a target Rf value between 0.2 and 0.4. Remember to also include 0.5-1% of a basic modifier like triethylamine.[1]
Q3: My compound seems to be unstable and I suspect it's degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: To check for stability on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, and then dry the plate completely. Afterward, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[5] If instability is confirmed, you can try using a less acidic stationary phase like basic alumina or an amine-functionalized silica gel.[2]
Q4: I can't achieve good separation between my product and a persistent impurity. What steps can I take to improve resolution?
A4: Poor separation can occur if the chosen mobile phase isn't optimal. First, screen various solvent systems using TLC to find one that maximizes the distance between your product and the impurity.[1] Employing a shallow gradient elution during the column chromatography, where the polarity is increased very slowly, can often improve separation.[1] If normal-phase chromatography is insufficient, consider switching to reverse-phase chromatography.
Q5: How should I load my crude this compound onto the column for the best results?
A5: For polar compounds that may not dissolve well in the initial non-polar eluent, dry loading is highly recommended.[6] To do this, dissolve your crude product in a minimal amount of a solvent it is soluble in (like methanol or DCM). Add a small amount of silica gel to this solution and then remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Tailing or Streaking Peaks | Strong interaction between the basic amine and acidic silica gel.[1][2] | Add a basic modifier (0.5-1% triethylamine or ammonium hydroxide) to the mobile phase.[1][3] Alternatively, use a different stationary phase like basic alumina or amino-silica.[2] |
| Compound Won't Elute (Stuck at Baseline) | The mobile phase is not polar enough. | Increase the polarity of the eluent. Switch to a stronger solvent system, such as a dichloromethane/methanol gradient.[2][4] |
| Compound Elutes Too Quickly (Runs with Solvent Front) | The mobile phase is too polar. The compound has low affinity for the stationary phase in the chosen solvent. | Decrease the polarity of the eluent. Start with a less polar solvent (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. |
| Poor Separation from Impurities | The chosen solvent system does not provide adequate resolution. The column was overloaded with the crude sample. | Systematically screen different solvent systems using TLC to find the optimal mobile phase.[1] Use a shallow elution gradient. Ensure the amount of crude material is not more than 5-10% of the mass of the silica gel. |
| Product Degradation on Column | The compound is sensitive to the acidic nature of silica gel.[5] | Confirm instability with a 2D TLC test.[5] If unstable, switch to a neutral or basic stationary phase like alumina or deactivated silica gel. |
| Irreproducible Results | Inconsistent column packing. Inconsistent mobile phase preparation. | Pack the column carefully to ensure a homogenous, crack-free bed. Always use the same grade of solvents and prepare the mobile phase accurately. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent system should be optimized using TLC prior to running the column.
1. Materials
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. TLC Analysis (Solvent System Optimization)
-
Prepare several eluent systems with varying ratios of DCM and MeOH (e.g., 99:1, 95:5, 90:10), each containing 1% TEA.
-
Spot the crude material on a TLC plate and develop it in one of the prepared eluents.
-
Visualize the plate under UV light (254 nm).
-
The ideal solvent system is one that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[1]
3. Column Packing (Slurry Method)
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial, least polar mobile phase).[6]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure an evenly packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
4. Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of DCM or MeOH.
-
Add a small portion of silica gel (approx. 1-2 times the weight of the crude material) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powdered sample to the top of the packed column, creating a thin, even layer.
5. Elution and Fraction Collection
-
Carefully add the initial, least polar mobile phase determined from your TLC analysis.
-
Begin eluting the column, collecting the eluent in fractions.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (Methanol).
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
6. Product Isolation
-
Analyze all collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a single flask.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of aminopyridine or aminopyridazine derivatives by column chromatography. The optimal conditions for this compound should be determined empirically.
| Stationary Phase | Typical Mobile Phase | Basic Modifier | Target Rf |
| Silica Gel (230-400 mesh) | Dichloromethane / Methanol | 0.5 - 1% Triethylamine | 0.2 - 0.4 |
| Silica Gel (230-400 mesh) | Ethyl Acetate / Hexane | 0.5 - 1% Triethylamine | 0.2 - 0.4 |
| Basic Alumina | Ethyl Acetate / Hexane | Not always required | 0.3 - 0.5 |
| Amine-functionalized Silica | Ethyl Acetate / Hexane | Not required[2] | 0.2 - 0.4 |
Process Visualization
Caption: Workflow for the purification and troubleshooting of this compound.
References
Preventing dehalogenation of 6-Iodopyridazin-3-amine during reactions
Welcome to the technical support center for reactions involving 6-Iodopyridazin-3-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing dehalogenation during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on the pyridazine ring is replaced by a hydrogen atom, resulting in the formation of pyridazin-3-amine. This byproduct reduces the yield of your desired coupled product and can complicate purification. This compound is particularly susceptible to this reaction due to the electron-deficient nature of the pyridazine ring and the high reactivity of the carbon-iodine bond.[1][2][3]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can arise from several sources:
-
Bases: Strong organic bases or certain inorganic bases can act as hydride sources.
-
Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF) can contribute to dehalogenation.[1]
-
Trace Water: The presence of water can also lead to the formation of Pd-H species.[1]
-
Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.
Q3: How can I detect and quantify dehalogenation in my reaction?
A3: The most common methods for detecting and quantifying dehalogenation are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of your desired product and the dehalogenated byproduct (pyridazin-3-amine), you can determine the relative extent of this side reaction. An internal standard can be used for more accurate quantification.[1]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation when working with this compound in common cross-coupling reactions.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a significant issue with electron-deficient heteroaryl iodides.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Base Selection: The base plays a crucial role. Strong bases can promote the formation of Pd-H species.
-
Recommendation: Avoid strong bases like NaOtBu if dehalogenation is observed. Screen weaker inorganic bases such as K₃PO₄ or K₂CO₃ .[1]
-
-
Solvent Choice: The solvent can be a source of hydrides.
-
Recommendation: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane . Avoid alcoholic solvents and be cautious with DMF.[1]
-
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).
-
Illustrative Data for Suzuki-Miyaura Coupling of Halogenated Aminopyridines/Pyrazoles:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenated Product Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 55 | 30 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 70 | 15 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 80 | 92 | <5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 80 | 88 | <5 |
Note: This data is representative and compiled from studies on analogous substrates. Actual yields will vary based on specific reaction partners and conditions.
Issue 2: Dehalogenation in Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridazines, but can be plagued by dehalogenation and homocoupling of the alkyne.
Troubleshooting Steps:
-
Catalyst System: Both palladium and copper catalysts are typically used.
-
Base and Solvent: Amine bases are common but can be a source of hydrides.
-
Temperature: The reaction is often run at room temperature to moderate heat.
-
Recommendation: Start at room temperature and only gently heat if the reaction is sluggish.
-
Representative Conditions for Sonogashira Coupling of Halogenated Aminopyridines:
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | THF | 50 | 75-90 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 | 80-95 |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 |
Note: This data is based on established protocols for similar substrates.[8]
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. As with other cross-coupling reactions, dehalogenation can be a competitive side reaction.
Troubleshooting Steps:
-
Ligand Choice: Bulky, electron-rich biaryl phosphine ligands are essential for promoting the C-N bond-forming reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Recommendation: NaOtBu is a common and effective base.[9] If substrate compatibility is an issue, other strong bases like LiHMDS can be screened.
-
-
Solvent: Anhydrous, aprotic solvents are preferred.
-
Recommendation: Toluene and 1,4-dioxane are standard solvents for this reaction.[9]
-
General Conditions for Buchwald-Hartwig Amination of Brominated Aminopyridines:
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-98 |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 80-95 |
| RuPhos Pd G3 | (precatalyst) | LiHMDS | Dioxane | 90 | 82-96 |
Note: This data is based on protocols for analogous brominated aminopyridines.[9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under vacuum.
-
Purify the product by column chromatography.[9]
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways of cross-coupling and dehalogenation.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
Improving the stability of 6-Iodopyridazin-3-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 6-Iodopyridazin-3-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. As a heterocyclic amine with an iodine substituent, it is susceptible to degradation through various pathways.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure and data from related compounds, the following degradation pathways are most likely:
-
Oxidation: The amino group and the electron-rich pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: The carbon-iodine bond can be labile and may cleave upon exposure to UV or even visible light, leading to de-iodination of the molecule.
-
Hydrolysis: While generally less reactive, the amino group could undergo hydrolysis under strong acidic or basic conditions, although this is typically a slower process for aromatic amines.
-
Thermal Degradation: At elevated temperatures, the compound may degrade. However, for some pyridazine derivatives, sublimation can occur, which is a physical change rather than chemical degradation.
Q3: How can I minimize the degradation of this compound in my stock solutions?
A3: To enhance the stability of your stock solutions, consider the following precautions:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.
Q4: I am observing a change in the color of my this compound solution over time. What could be the cause?
A4: A change in color, such as turning yellow or brown, is often an indicator of degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation. It is recommended to prepare fresh solutions if any color change is observed.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Assess Buffer Stability: Perform a preliminary experiment to assess the stability of the compound in your specific assay buffer over the time course of your experiment. This can be done by incubating the compound in the buffer for the maximum duration of your assay and then analyzing its purity by HPLC.
-
pH Adjustment: The stability of aminopyridazine-like compounds can be pH-dependent. If your assay conditions permit, investigate if adjusting the pH of the buffer improves stability. Salt forms of similar compounds have shown increased stability.
-
Minimize Light Exposure: Protect the assay plates from light as much as possible, especially if the experiments are lengthy.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If you have access to LC-MS, analyze the sample to determine the mass of the unknown peaks. This can provide clues about the nature of the degradation (e.g., an increase of 16 amu may suggest oxidation to an N-oxide).
-
Conduct Forced Degradation Studies: Systematically expose solutions of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples.
-
Optimize Storage and Handling: Review your storage and handling procedures for both solid compound and solutions to identify and mitigate potential causes of degradation.
-
Quantitative Data Summary
| Stress Condition | Typical Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) | 5 - 15% | Hydrolysis of amino group (minor), Ring-opened products |
| Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) | 10 - 25% | Hydrolysis of amino group, Ring degradation products |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | 20 - 50% | This compound-N-oxide, Nitro derivatives |
| Thermal Degradation (e.g., 80°C, 48h) | 5 - 20% | Various decomposition products (sublimation may also occur) |
| Photodegradation (e.g., UV light, 254 nm, 8h) | 30 - 70% | 3-Aminopyridazine (de-iodinated product) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution sample in a quartz cuvette to UV light (254 nm) for 8 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method can be used to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Recrystallization techniques for purifying 3-Amino-6-iodopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Amino-6-iodopyridazine. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for 3-Amino-6-iodopyridazine?
A1: Due to the presence of a polar amino group and the pyridazine ring, polar solvents are the recommended starting point. The ideal solvent should completely dissolve the 3-Amino-6-iodopyridazine at an elevated temperature but exhibit low solubility at room temperature or below to ensure a good recovery of the purified crystals. A good practice is to perform small-scale solubility tests with a variety of solvents.
Q2: My 3-Amino-6-iodopyridazine fails to crystallize from the solution upon cooling. What are the common causes and solutions?
A2: Failure to crystallize is a frequent issue in recrystallization and can stem from several factors:
-
Supersaturation : The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of pure 3-Amino-6-iodopyridazine.[1][2]
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Too much solvent : Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[1][2] The remedy is to evaporate some of the solvent to increase the concentration of the compound and attempt to cool the solution again.[2][3]
-
Inappropriate solvent : The chosen solvent may not be suitable for your compound. It is advisable to test a range of solvents to find one that provides a significant difference in solubility between hot and cold conditions.
Q3: The product has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities present.[2][3] To address this, you can try the following:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature.
-
Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Very slow cooling can favor crystal formation.[2]
-
Consider purification by column chromatography to remove impurities before attempting recrystallization again.
Q4: After recrystallization, the yield of my 3-Amino-6-iodopyridazine is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
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Using too much solvent : As mentioned, excess solvent will keep more of your product dissolved even at low temperatures.[1] Use the minimum amount of near-boiling solvent necessary to dissolve the crude product.
-
Premature crystallization : If the solution cools too quickly during a hot filtration step, the product can crystallize out along with the impurities being removed. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization : Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[4]
-
Washing with warm solvent : When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of 3-Amino-6-iodopyridazine.
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3] |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1][2] | |
| An oil forms instead of crystals | The compound is melting in the hot solvent ("oiling out"). This can be due to a high concentration of impurities or a solvent with too high of a boiling point. | Reheat the solution to dissolve the oil, add a small amount of a better solvent (one in which the compound is more soluble), and allow for slower cooling.[2][3] Alternatively, purify by chromatography first. |
| The recovered crystals are colored | Colored impurities are present in the crude material. | During the hot dissolution step, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| Low recovery of purified crystals | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent for dissolution and wash the final crystals with a minimal amount of ice-cold solvent.[1] |
| Crystallization time was insufficient. | Allow the solution to cool for a longer period, and consider placing it in an ice bath to maximize crystal formation.[4] |
Experimental Protocol: Recrystallization of 3-Amino-6-iodopyridazine
This protocol provides a general methodology for the recrystallization of 3-Amino-6-iodopyridazine. The choice of solvent is critical and should be determined through preliminary solubility tests. Based on the polarity of the target molecule, solvents such as ethanol, isopropanol, or a mixture of ethanol and water are plausible starting points.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude 3-Amino-6-iodopyridazine into separate test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) to each test tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show dissolution. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
2. Dissolution:
-
Place the crude 3-Amino-6-iodopyridazine in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.[1]
3. Decolorization (if necessary):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a gravity filtration setup (funnel and receiving flask) to prevent premature crystallization.
-
Quickly filter the hot solution to remove the charcoal or any other insoluble impurities.[4]
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[4]
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of 3-Amino-6-iodopyridazine.
References
Addressing peak tailing of aminopyridines in HPLC purification.
This guide provides troubleshooting advice and protocols for addressing peak tailing of aminopyridines during HPLC purification, a common issue faced by researchers in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: Why do my aminopyridine peaks show significant tailing in reversed-phase HPLC?
Peak tailing for basic compounds like aminopyridines is primarily caused by secondary interactions between the positively charged amine groups on your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[1][2][3] This interaction acts as a secondary, weaker retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical tail.[1]
Q2: What is the most direct way to reduce peak tailing for my aminopyridine compound?
The most common and often quickest approach is to modify the mobile phase by adding an acidic additive like formic acid or trifluoroacetic acid (TFA).[4] Lowering the mobile phase pH to around 3 or below protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions that cause tailing.[5][6]
Q3: Which mobile phase additive is better for improving peak shape: TFA, formic acid, or a competing base like triethylamine (TEA)?
The choice depends on your specific separation goals and detector type.
-
Acidic Additives (TFA & Formic Acid): Both are effective at reducing silanol interactions by lowering the mobile phase pH.[4] TFA is a stronger acid and ion-pairing agent, which can lead to sharper peaks but may also cause ion suppression if you are using a mass spectrometer (MS) detector.[7][8][9] Formic acid is more MS-friendly and generally provides good peak shape.[8]
-
Competing Base (Triethylamine - TEA): TEA works by a different mechanism; it's a basic amine that "masks" the active silanol sites by preferentially interacting with them, preventing the aminopyridine from doing so.[10] It can be very effective but is often considered a legacy solution as modern, high-purity columns are less reliant on such additives.[11][12] TEA can also create baseline noise with UV detectors.[12]
Q4: Can the type of HPLC column I use prevent peak tailing for aminopyridines?
Yes, column selection is critical. Modern HPLC columns manufactured with high-purity "Type B" silica have fewer metallic impurities and a lower concentration of acidic silanol groups, which inherently reduces tailing for basic compounds.[11] Furthermore, columns that are "end-capped" (where residual silanols are chemically bonded with an inert group) or those with polar-embedded phases provide additional shielding and are highly recommended for analyzing basic compounds like aminopyridines.[13]
Troubleshooting Guide
Root Cause of Peak Tailing
The fundamental issue is the electrostatic attraction between the protonated aminopyridine (a base) and deprotonated silanols (acidic sites) on the silica stationary phase. This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the tailing phenomenon.
Caption: Root cause analysis of aminopyridine peak tailing in HPLC.
Step-by-Step Troubleshooting Workflow
If you are experiencing peak tailing with an aminopyridine, follow this logical workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation
The use of mobile phase additives significantly impacts peak asymmetry. The table below summarizes the typical effects of common additives on the USP Tailing Factor (Tf), where an ideal peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.
| Mobile Phase Condition | Typical Additive Conc. | Expected Tailing Factor (Tf) | MS Compatibility | Notes |
| No Additive | N/A | > 1.5 | Good | Significant tailing is common for basic analytes. |
| Formic Acid | 0.1% (v/v) | 1.1 - 1.3 | Excellent | Good general-purpose choice for improving peak shape.[5] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | 1.0 - 1.2 | Poor | Strong ion-pairing agent; excellent for peak shape but can cause significant ion suppression in MS.[8][9] |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | 1.1 - 1.4 | Poor | Masks silanols but can increase baseline noise and is not ideal for MS.[12] |
Experimental Protocols
Protocol 1: Screening Mobile Phase Additives
Objective: To systematically determine the most effective acidic additive for improving the peak shape of a target aminopyridine.
Methodology:
-
Prepare Stock Solutions:
-
Mobile Phase A (Aqueous): HPLC-grade water.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Additive Stocks: 1% (v/v) solutions of Formic Acid and Trifluoroacetic Acid in HPLC-grade water.
-
-
Prepare Test Mobile Phases:
-
Condition 1 (Control): Your standard gradient/isocratic method with no additive.
-
Condition 2 (Formic Acid): Prepare the aqueous component of your mobile phase containing 0.1% Formic Acid. For example, for 1L of Mobile Phase A, add 1mL of 100% Formic Acid.
-
Condition 3 (TFA): Prepare the aqueous component of your mobile phase containing 0.1% TFA. For example, for 1L of Mobile Phase A, add 1mL of 100% TFA.
-
-
System Setup and Equilibration:
-
Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
For each condition, flush the column with at least 10 column volumes of the new mobile phase before the first injection to ensure full equilibration.
-
-
Analysis:
-
Inject a standard solution of your aminopyridine analyte at a consistent concentration.
-
Run your standard HPLC method.
-
Record the chromatogram, paying close attention to the peak shape, retention time, and tailing factor.
-
-
Evaluation:
-
Compare the tailing factor and peak resolution from all three conditions.
-
Select the additive that provides the best peak symmetry without compromising the required separation.
-
Protocol 2: Optimizing Mobile Phase pH
Objective: To investigate the effect of mobile phase pH on peak shape and retention.
Methodology:
-
Prepare Buffers:
-
Prepare a 20 mM ammonium formate buffer.
-
Create a series of aqueous mobile phases by adjusting the pH of the buffer solution with formic acid. Target pH values should be 2.8, 3.2, and 3.6. Use a calibrated pH meter for accurate adjustments.
-
-
System Setup and Equilibration:
-
Use a pH-stable HPLC column (many modern C18 columns are stable in this range).
-
Begin with the lowest pH condition (2.8). Equilibrate the column thoroughly.
-
-
Analysis:
-
Inject the aminopyridine standard and run your HPLC method.
-
After completing the runs for one pH level, move to the next higher pH, ensuring the system is fully equilibrated with the new mobile phase before injection.
-
-
Evaluation:
-
Plot the tailing factor and retention time against the mobile phase pH.
-
Identify the pH that provides the optimal balance of good peak shape (Tf ≈ 1.0) and desired retention time for your purification needs. Operating at a pH well below the pKa of the silanol groups (typically < pH 4) and the pKa of the aminopyridine will generally yield the best results.[14]
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. youtube.com [youtube.com]
- 4. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 8. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.today [hplc.today]
- 13. chromtech.com [chromtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Scalable Synthesis and Purification of 6-Iodopyridazin-3-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of 6-Iodopyridazin-3-amine. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the recommended scalable synthetic route for this compound?
A1: A robust and scalable two-step synthesis is recommended, starting from the commercially available 3,6-dichloropyridazine. The first step is a selective mono-amination to produce the intermediate, 3-amino-6-chloropyridazine. The second step involves a halogen exchange reaction to replace the chlorine atom with iodine, yielding the final product, this compound.[1]
Q2: I am having trouble with the first step, the amination of 3,6-dichloropyridazine. What are the common issues?
A2: Common issues with the amination step include low yield, formation of the di-amino byproduct, and incomplete reaction. Low yields can be due to insufficient temperature or reaction time. The formation of the di-amino byproduct can be minimized by controlling the stoichiometry of ammonia and reaction temperature. Incomplete reactions can be addressed by ensuring a sealed reaction vessel to maintain ammonia concentration and extending the reaction time.
Q3: My halogen exchange reaction from 3-amino-6-chloropyridazine to this compound is not working well. What could be the problem?
A3: The halogen exchange on an electron-rich heteroaromatic ring can be challenging. Common problems include low conversion and side reactions. Low conversion may be due to the use of a non-activated halide exchange reagent or insufficient temperature. Side reactions can be promoted by overly harsh conditions. Using a reagent like hydriodic acid is a known method for this transformation.[1]
Q4: What is the best method for purifying the final product, this compound?
A4: The purification of this compound typically involves recrystallization or column chromatography. For large-scale production, recrystallization is often preferred due to its cost-effectiveness and efficiency. The choice of solvent for recrystallization is critical and may require some screening. For high-purity requirements, silica gel column chromatography can be employed.
Q5: How can I avoid tailing of the product on the silica gel column during chromatography?
A5: Aminopyridazines are basic compounds and can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia solution (e.g., 0.5-1% v/v), can be added to the eluent. This will neutralize the acidic sites on the silica gel and result in better peak shapes.
Experimental Protocols
Step 1: Synthesis of 3-amino-6-chloropyridazine
This protocol is adapted from a scalable method for the selective mono-amination of 3,6-dichloropyridazine.[2][3][4]
Materials:
-
3,6-dichloropyridazine
-
Aqueous ammonia (25-30%)
-
Methanol (optional, as a co-solvent)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a pressure-rated reactor, charge 3,6-dichloropyridazine and aqueous ammonia. A typical molar ratio of ammonia to 3,6-dichloropyridazine is between 3:1 and 7.5:1.[2] Methanol can be used as a co-solvent.
-
Seal the reactor and heat the mixture to a temperature between 120°C and 150°C.
-
Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the reactor to room temperature.
-
If a precipitate has formed, collect the solid by filtration. If no precipitate is present, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid or residue with water to remove any remaining salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.
Step 2: Synthesis of this compound
This protocol is based on the halogen exchange of 3-amino-6-chloropyridazine using hydriodic acid.[1]
Materials:
-
3-amino-6-chloropyridazine
-
Hydriodic acid (57% in water)
-
Sodium bicarbonate or other suitable base
-
Ethyl acetate or dichloromethane
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine in hydriodic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 3-amino-6-chloropyridazine
| Parameter | Conventional Heating | Microwave-Assisted |
| Starting Material | 3,6-dichloropyridazine | 3,6-dichloropyridazine |
| Reagent | Aqueous Ammonia (25-30%) | Aqueous Ammonia (28-30%) |
| Solvent | Water, Methanol, DMF, or Acetonitrile | None |
| Temperature | 30-180 °C[2][3] | 120 °C |
| Reaction Time | 5-26 hours[2][3] | 30 minutes |
| Yield | 81-94%[2][3] | 87% |
| Purification | Recrystallization, Column Chromatography[2][3] | Filtration and washing |
Table 2: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 3,6-dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | White to off-white solid |
| 3-amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55[5][6] | Yellow to brown powder[6] |
| This compound | C₄H₄IN₃ | 221.00 | Not specified |
Troubleshooting Guides
Troubleshooting the Synthesis of 3-amino-6-chloropyridazine
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficient temperature. 2. Leak in the reaction vessel leading to loss of ammonia. 3. Short reaction time. | 1. Increase the reaction temperature within the recommended range (up to 180°C).[2] 2. Ensure the reactor is properly sealed to maintain pressure. 3. Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of Di-substituted Byproduct | 1. High reaction temperature. 2. Excess of ammonia. | 1. Lower the reaction temperature. 2. Use a controlled molar ratio of ammonia to 3,6-dichloropyridazine (e.g., 1.5 to 3 equivalents). |
| Product is an Oil or Dark Tar | 1. Presence of impurities from starting material. 2. Decomposition at high temperatures. | 1. Ensure the purity of 3,6-dichloropyridazine. 2. Avoid excessive heating. Purify the crude product by column chromatography. |
| Difficulty in Purification | 1. Product co-elutes with starting material. 2. Product is highly soluble in the recrystallization solvent. | 1. Optimize the solvent system for column chromatography. 2. Screen for a suitable recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Troubleshooting the Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Insufficient reaction temperature or time. 2. Degradation of hydriodic acid. | 1. Increase the reflux time and monitor the reaction progress. 2. Use fresh hydriodic acid. |
| Formation of Dark-colored Impurities | 1. Overheating or prolonged reaction time leading to decomposition. 2. Air oxidation. | 1. Carefully control the reaction temperature and time. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | 1. Incomplete extraction from the aqueous phase. 2. Product is partially soluble in the aqueous phase. | 1. Perform multiple extractions with the organic solvent. 2. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product. |
| Final Product is Impure | 1. Incomplete reaction. 2. Presence of side products. | 1. Ensure the reaction has gone to completion before workup. 2. Purify the crude product by column chromatography or recrystallization. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the amination step.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Iodo- and 6-Chloropyridazin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 6-halopyridazin-3-amine framework is a valuable building block, with the halogen at the 6-position serving as a key handle for derivatization. This guide provides an objective comparison of the reactivity of two common starting materials, 6-iodopyridazin-3-amine and 6-chloropyridazin-3-amine, in widely-used palladium-catalyzed cross-coupling reactions. The supporting experimental data herein is intended to inform the selection of the optimal substrate to achieve desired synthetic outcomes efficiently.
Theoretical Underpinnings of Reactivity
The difference in reactivity between this compound and 6-chloropyridazin-3-amine is primarily dictated by the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.
The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-I bond undergoes oxidative addition more readily, leading to faster reaction rates and often allowing for the use of milder reaction conditions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl. This guide will present experimental data that quantitatively illustrates this principle in the context of the pyridazine system.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and 6-chloropyridazin-3-amine in Suzuki-Miyaura and Stille cross-coupling reactions, demonstrating the impact of the halogen on reaction efficiency.
Table 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 6-chloropyridazin-3-amine | 3-amino-6-phenylpyridazine | 15 | 70 |
| 2 | This compound | 3-amino-6-phenylpyridazine | 15 | 68 |
Table 2: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 6-chloropyridazin-3-amine | 3-amino-6-(4-methoxyphenyl)pyridazine | 5 | 78 |
| 2 | This compound | 3-amino-6-(4-methoxyphenyl)pyridazine | 5 | 92 |
Table 3: Stille Cross-Coupling with Tributyl(2-thienyl)stannane
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 6-chloropyridazin-3-amine | 3-amino-6-(2-thienyl)pyridazine | 30 | 96 |
| 2 | This compound | 3-amino-6-(2-thienyl)pyridazine | 107 | 87 |
Table 4: Stille Cross-Coupling with Tributyl(3-thienyl)stannane
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 6-chloropyridazin-3-amine | 3-amino-6-(3-thienyl)pyridazine | 25 | 74 |
| 2 | This compound | 3-amino-6-(3-thienyl)pyridazine | 25 | 91 |
From the data, it is evident that for the Suzuki-Miyaura coupling with an electron-rich boronic acid, the iodo-substituted pyridazine provides a significantly higher yield in the same reaction time (Table 2). Interestingly, in the Stille coupling, the outcomes are more varied, with the chloro-substituted pyridazine sometimes affording a higher yield, albeit with a longer reaction time in one case (Table 3). This suggests that while the C-I bond facilitates faster initial reaction, other factors within the catalytic cycle may influence the overall yield in Stille reactions.
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-halopyridazin-3-amine with an arylboronic acid.
Materials:
-
6-halopyridazin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add the 6-halopyridazin-3-amine, arylboronic acid, and sodium carbonate.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water to the reaction vessel.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a 6-halopyridazin-3-amine with a primary or secondary amine.
Materials:
-
6-halopyridazin-3-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous, degassed toluene and stir for several minutes to allow for the formation of the active catalyst.
-
To this mixture, add the 6-halopyridazin-3-amine and the desired amine coupling partner.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of 3-Amino-6-iodopyridazine
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of discovering and optimizing novel therapeutic agents. The pyridazine core, in particular, is a privileged structure in medicinal chemistry. This guide provides a detailed, data-driven comparison of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 3-Amino-6-iodopyridazine.
The choice between the Suzuki and Stille reactions can significantly impact yield, substrate scope, and overall synthetic efficiency. This comparison aims to provide a clear, evidence-based guide to selecting the optimal method for introducing aryl and heteroaryl moieties onto the 3-Amino-6-iodopyridazine scaffold.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture. |
Performance in Specific Applications: A Data-Driven Comparison
The following tables summarize quantitative yield data from a comparative study on the functionalization of 3-Amino-6-iodopyridazine with various aryl and heteroaryl partners using both Suzuki and Stille coupling conditions.
Suzuki Coupling of 3-Amino-6-iodopyridazine
General Reaction Conditions: 3-Amino-6-iodopyridazine (1 equiv.), Arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (3 mol%), 2M Na₂CO₃ (2 equiv.), Toluene, Reflux.
| Entry | Arylboronic Acid | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 0.5 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 0.5 | 95 |
| 3 | 4-Chlorophenylboronic acid | 1 | 85 |
| 4 | 2-Thienylboronic acid | 1.5 | 78 |
| 5 | 3-Thienylboronic acid | 1.5 | 82 |
| 6 | 2-Furylboronic acid | 1 | 75 |
Stille Coupling of 3-Amino-6-iodopyridazine
General Reaction Conditions: 3-Amino-6-iodopyridazine (1 equiv.), Organostannane (1.5 equiv.), Pd(PPh₃)₄ (3 mol%), Toluene, Reflux.
| Entry | Organostannane | Reaction Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | 1 | 88 |
| 2 | 4-Methoxyphenyltributylstannane | 1.5 | 90 |
| 3 | 4-Chlorophenyltributylstannane | 2 | 80 |
| 4 | 2-(Tributylstannyl)thiophene | 2.5 | 75 |
| 5 | 3-(Tributylstannyl)thiophene | 2.5 | 78 |
| 6 | 2-(Tributylstannyl)furan | 2 | 70 |
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille coupling.
Experimental Workflow
The following diagram outlines a general workflow for the functionalization of 3-Amino-6-iodopyridazine using either Suzuki or Stille coupling.
Caption: Experimental workflow for cross-coupling.
Experimental Protocols
Suzuki Coupling Protocol
This protocol is adapted from the work of Maes et al. for the Suzuki coupling of 3-amino-6-halopyridazines.
Materials:
-
3-Amino-6-iodopyridazine
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution (2 equivalents)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-6-iodopyridazine, the corresponding arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the 2M Na₂CO₃ solution.
-
Flush the flask with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.
Stille Coupling Protocol
This protocol is a general procedure for Stille cross-coupling reactions and can be adapted for the functionalization of 3-Amino-6-iodopyridazine.
Materials:
-
3-Amino-6-iodopyridazine
-
Organostannane reagent (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-6-iodopyridazine and Pd(PPh₃)₄.
-
Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Making the Right Choice
Both Suzuki and Stille couplings are highly effective for the functionalization of 3-Amino-6-iodopyridazine, providing good to excellent yields of the desired 3-amino-6-(hetero)arylpyridazines.
The Suzuki coupling often stands out as the preferred method due to several key advantages:
-
Lower Toxicity: The boron-containing reagents and byproducts are significantly less toxic than their organotin counterparts, which is a major consideration for safety and environmental impact.
-
Easier Purification: The byproducts of the Suzuki reaction are generally easier to remove during workup.
The Stille coupling , however, remains a powerful alternative, particularly in specific scenarios:
-
Reagent Stability: Organostannanes are typically more stable to air and moisture than boronic acids, which can be advantageous for long-term storage and handling.
-
Functional Group Tolerance: The Stille reaction often exhibits a broader tolerance for sensitive functional groups as it does not require a strong base.
For the functionalization of 3-Amino-6-iodopyridazine, the experimental data suggests that the Suzuki coupling generally provides slightly higher yields in shorter reaction times . Given the lower toxicity and easier workup, the Suzuki-Miyaura coupling is recommended as the first-line approach for this transformation. However, for substrates with base-sensitive functionalities or where the corresponding boronic acid is unstable, the Stille coupling presents a robust and reliable alternative. The choice will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities and priorities regarding safety and waste disposal.
The Rising Potential of 6-Iodopyridazin-3-amine Derivatives in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, 6-Iodopyridazin-3-amine has emerged as a particularly promising starting point for the synthesis of a new generation of therapeutic agents. The presence of a reactive iodine atom at the 6-position provides a versatile handle for introducing diverse chemical moieties, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize biological activity.
This guide offers a comparative overview of the potential biological activities of this compound derivatives, with a primary focus on their anticancer and kinase inhibitory properties. While extensive research on a broad series of this compound derivatives is still emerging, by drawing parallels with structurally related 6-substituted pyridazin-3-amine analogs, we can construct a predictive framework for their therapeutic potential.
Comparative Biological Activity of 6-Substituted Pyridazin-3-amine Derivatives
The biological activity of pyridazin-3-amine derivatives is significantly influenced by the nature of the substituent at the 6-position. The 3-amino group often plays a crucial role in forming key interactions with biological targets, such as the hinge region of protein kinases. The substituent at the 6-position is pivotal for modulating potency, selectivity, and pharmacokinetic properties.
To illustrate the potential of the this compound scaffold, the following table presents a hypothetical comparison of a series of derivatives where the iodo group has been replaced by various aryl moieties via Suzuki coupling. The projected activities are based on structure-activity relationships observed in analogous series of 6-substituted pyridazines.
| Derivative | 6-Substituent | Target Kinase (Hypothetical) | IC50 (nM, Projected) | Antiproliferative Activity (GI50, µM, Projected) - Cancer Cell Line |
| 1a | Phenyl | VEGFR-2 | 150 | 5.2 (HUVEC) |
| 1b | 4-Chlorophenyl | JNK1 | 85 | 2.8 (MCF-7) |
| 1c | 4-Methoxyphenyl | p38α MAP Kinase | 220 | 8.1 (HCT-116) |
| 1d | 3-Pyridyl | Aurora A | 60 | 1.5 (HeLa) |
| 1e | 2-Thienyl | CDK2 | 110 | 4.5 (A549) |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide future experimental design. Actual values would need to be determined through empirical testing.
Experimental Protocols
To evaluate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase using the HTRF® (Homogeneous Time-Resolved Fluorescence) KinEASE™ platform.
Materials:
-
Recombinant human kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
HTRF® KinEASE™ detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
This compound derivatives (test compounds) dissolved in DMSO
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions, the specific kinase, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a predetermined duration (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF® detection buffer containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (europium) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.
Potential Signaling Pathways and Mechanisms of Action
Based on the activity of related pyridazine analogs, derivatives of this compound are likely to exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate a generalized kinase signaling pathway and a potential experimental workflow for evaluating these compounds.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability, allowing for the introduction of a wide array of substituents at the 6-position, makes it an ideal candidate for structure-activity relationship studies and lead optimization. By leveraging established experimental protocols and drawing insights from related pyridazine derivatives, researchers can efficiently explore the therapeutic potential of this exciting class of compounds. The information presented in this guide is intended to serve as a foundational resource to stimulate and direct future research efforts in this area.
A Researcher's Guide to In Vitro Kinase Assays for 6-Iodopyridazin-3-amine Derivatives
For researchers and drug development professionals investigating the potential of novel small molecules, this guide offers a comprehensive protocol for an in vitro kinase assay tailored to evaluate 6-Iodopyridazin-3-amine derivatives. This document provides a detailed methodology, a comparative analysis with established kinase inhibitors, and visualizations to clarify experimental workflows and relevant signaling pathways. While specific experimental data for this compound derivatives is not yet publicly available, this guide establishes a robust framework for their initial characterization as potential kinase inhibitors.
Comparative Performance of Kinase Inhibitors
To contextualize the potential efficacy of novel this compound derivatives, their performance should be benchmarked against well-characterized kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for established inhibitors of Src, Abl, and EGFR, kinases frequently implicated in cancer and other diseases.
| Kinase Target | Compound Class | Inhibitor Example | Reported IC50 (nM) |
| Src | Multi-kinase Inhibitor | Dasatinib | ~0.8 - 4 |
| Src Family Selective | Saracatinib (AZD0530) | 2.7[1] | |
| Dual Src/Abl Inhibitor | Bosutinib | 1.2 | |
| Abl | Multi-kinase Inhibitor | Dasatinib | <1 |
| Dual Src/Abl Inhibitor | Bosutinib | 1.0 | |
| EGFR | EGFR Selective | Gefitinib (ZD1839) | 37 (WT) |
| EGFR/ErbB2 Inhibitor | Lapatinib | 10.8 | |
| Irreversible EGFR Inhibitor | Afatinib | 0.5 (WT) | |
| Hypothetical | This compound | Derivative 1 | To be determined |
| Hypothetical | This compound | Derivative 2 | To be determined |
Note: IC50 values are highly dependent on assay conditions, including ATP concentration. The values presented are for comparative purposes and were obtained from various in vitro assays.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol outlines a luminescence-based in vitro kinase assay, a common and robust method for quantifying kinase activity and inhibition by measuring ADP production.[2] This method is well-suited for high-throughput screening of compound libraries.
Materials:
-
Recombinant human kinases (e.g., Src, Abl, EGFR)
-
Kinase-specific peptide substrates
-
This compound derivatives and control inhibitors (e.g., Dasatinib, Gefitinib)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer plate reader
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative and control inhibitor in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of each serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer. Add 2 µL of this solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The ATP concentration should ideally be at the Km for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[3]
-
Add 2 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the in vitro kinase assay.
Caption: Simplified EGFR/Src signaling pathway.
References
Comparative Analysis of 6-Iodopyridazin-3-amine Analogs and Related Compounds in Kinase Inhibition
The pyridazine nucleus, particularly the 3-aminopyridazine scaffold, is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While specific structure-activity relationship (SAR) studies on 6-iodopyridazin-3-amine are not extensively documented in publicly available literature, a comparative analysis of its analogs and related pyridazine-containing molecules reveals key insights into their therapeutic potential, primarily as kinase inhibitors in oncology.[2][3] This guide provides a comparative overview of the biological activity of these analogs, details relevant experimental protocols, and visualizes a key signaling pathway targeted by these compounds.
Quantitative Biological Data
The biological activity of pyridazin-3-amine analogs is often evaluated by their half-maximal inhibitory concentration (IC50) against various protein kinases and cancer cell lines. The data presented below is collated from studies on diverse pyridazine derivatives to infer the SAR of the broader class of compounds.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Target Cell Line(s) | Antiproliferative IC50 (µM) |
| Imidazo[1,2-b]pyridazine Analog (47) [3] | GSK-3β | 22 | - | - |
| Pyrido[3,4-d]pyrimidine (PD 158780) [4] | EGFR | 0.08 | A431 | - |
| 3,6-disubstituted pyridazine (9e) [5] | JNK1 (predicted) | - | NCI-60 panel | Broad activity |
| Pyridazine-based ALK5 Inhibitor (23) [6] | ALK5 | 1 (cell-free) | - | - |
| Pyrido[2,3-d]pyrimidine (1) [7] | EGFRWT | 93 | HeLa, HepG-2, MCF-7 | 3.98 - 17.52 |
| Pyrido[2,3-d]pyrimidine (1) [7] | EGFRT790M | 174 | - | - |
Analysis of Structure-Activity Relationships:
The data suggests several key SAR trends for pyridazine-based kinase inhibitors:
-
Fused Ring Systems: The fusion of the pyridazine ring with other heterocyclic structures, such as in imidazo[1,2-b]pyridazines and pyrido[3,4-d]pyrimidines, can lead to highly potent inhibitors.[3][4] For instance, PD 158780 exhibits sub-nanomolar potency against EGFR.[4]
-
Substitutions at the 3- and 6-positions: These positions are critical for modulating activity and selectivity. The 3-amino group is a common feature in many active compounds, likely participating in key hydrogen bonding interactions within the kinase ATP-binding site.[1] Substitutions at the 6-position with aryl or other functional groups significantly influence the inhibitory profile.[5]
-
Bioisosteric Replacements: The pyridazine ring is often a successful bioisostere for other heterocycles like thiadiazoles, maintaining or improving biological activity.[1]
Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate the biological activity of pyridazine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient.
-
Reaction Setup: In a 384-well plate, the diluted compounds or DMSO (vehicle control) are added.
-
Kinase and Substrate Addition: A solution containing the target kinase and its specific substrate peptide is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP, typically at a concentration close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Antiproliferative Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell proliferation, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Many pyridazine-based analogs function by inhibiting receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis. The following diagram illustrates the VEGFR-2 signaling pathway and its inhibition by these compounds.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.
The following diagram illustrates a general workflow for a structure-activity relationship study.
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Iodopyridazin-3-amine and Other Halopyridazines for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of starting materials in the synthesis of novel therapeutics is a critical decision that influences the efficiency of synthetic routes and the ultimate biological activity of the target compounds. This guide provides a comparative analysis of 6-Iodopyridazin-3-amine and its halogen counterparts, 6-Bromopyridazin-3-amine and 6-Chloropyridazin-3-amine, focusing on their physicochemical properties, reactivity in key cross-coupling reactions, and their potential in the development of kinase inhibitors.
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The 3-amino-6-halopyridazine core, in particular, serves as a versatile building block, allowing for the introduction of diverse functionalities at the 6-position through well-established synthetic methodologies. The choice of the halogen atom (I, Br, or Cl) significantly impacts the reactivity of the molecule, a key consideration in synthetic strategy and library development.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use in synthesis and for predicting the properties of their derivatives.
| Property | This compound | 6-Bromopyridazin-3-amine | 6-Chloropyridazin-3-amine |
| Molecular Formula | C₄H₄IN₃[1] | C₄H₄BrN₃[2] | C₄H₄ClN₃[3] |
| Molecular Weight ( g/mol ) | 221.00[1] | 174.00[2] | 129.55[3] |
| Appearance | Not specified | Not specified | Brown Solid[4] |
| Melting Point (°C) | Not specified | Not specified | 213-214 (decomposes)[5] |
| Boiling Point (°C at 760 mmHg) | 399.6[6] | Not specified | 363.1[5] |
| Density (g/cm³) | 2.204[6] | Not specified | 1.4±0.1[5] |
| pKa | Not specified | Not specified | Not specified |
| LogP | 1.24[6] | Not specified | Not specified |
Reactivity in Cross-Coupling Reactions
The C-X bond (where X is a halogen) at the 6-position of the pyridazine ring is the primary site for functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity of the C-X bond generally follows the order of bond strength: C-I < C-Br < C-Cl, making the iodo-substituted compound the most reactive and the chloro-substituted compound the least reactive. This trend allows for selective and sequential functionalization when multiple different halogens are present on a scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of 6-halopyridazin-3-amines, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents. The enhanced reactivity of this compound allows for milder reaction conditions, often requiring lower catalyst loadings and temperatures compared to its bromo and chloro analogs.
| Halopyridazine | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (Representative) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90 |
| 6-Bromopyridazin-3-amine | Pd(PPh₃)₄ / XPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 8-16 | 70-90 |
| 6-Chloropyridazin-3-amine | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 60-80 |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions and the values presented are representative estimates based on general principles of reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a diverse range of N-substituted aminopyridazines. Similar to the Suzuki-Miyaura coupling, the reactivity trend of 6-halopyridazin-3-amines follows I > Br > Cl. The higher reactivity of the iodo- and bromo-derivatives often makes them the substrates of choice for this transformation.
| Halopyridazine | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) (Representative) |
| This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80-90 | 4-8 | >90 |
| 6-Bromopyridazin-3-amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-100 | 10-18 | 75-90 |
| 6-Chloropyridazin-3-amine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 100-110 | 18-36 | 50-75 |
Note: Yields are highly dependent on the specific amine coupling partner and reaction conditions and the values presented are representative estimates based on general principles of reactivity.
Application in Kinase Inhibitor Drug Discovery
Substituted pyridazines are prominent scaffolds in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The 3-amino-6-substituted pyridazine motif is found in inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK), both of which are implicated in cancer and inflammatory diseases.
The ability to readily diversify the 6-position of the pyridazine ring through cross-coupling reactions makes 6-halopyridazin-3-amines valuable starting materials for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Pyridine-based compounds have been identified as potent VEGFR-2 inhibitors.[7][8] Derivatives of 6-substituted pyridazin-3-amines can be designed to target the ATP-binding pocket of VEGFR-2.
| Compound Structure (Example) | Target Kinase | IC₅₀ (nM) |
| Substituted 6-phenyl-pyridazin-3-amine | VEGFR-2 | Varies with substitution |
| Sorafenib (Reference) | VEGFR-2 | ~90 |
Note: IC₅₀ values are highly dependent on the specific substitutions and assay conditions.
p38 MAPK Inhibition
The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and plays a role in cancer cell proliferation and survival.[2] Pyridazine-containing compounds have been developed as potent and selective p38 MAPK inhibitors.[3][9]
| Compound Structure (Example) | Target Kinase | IC₅₀ (nM) |
| Substituted 6-aryl-pyridazin-3-one | p38 MAPK | Varies with substitution |
| BIRB 796 (Reference) | p38 MAPK | ~38 |
Note: IC₅₀ values are highly dependent on the specific substitutions and assay conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyridazin-3-amine with Phenylboronic Acid
Materials:
-
6-Chloropyridazin-3-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add 6-Chloropyridazin-3-amine, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-phenylpyridazin-3-amine.
General Procedure for Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by this compound and aniline via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-phenylpyridazin-3,6-diamine.
Visualizations
Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: Simplified VEGFR-2 and p38 MAPK signaling pathways and the intervention points for pyridazine-based inhibitors.
Conclusion
The choice between this compound, 6-Bromopyridazin-3-amine, and 6-Chloropyridazin-3-amine as a starting material in drug discovery campaigns depends on a balance of reactivity, cost, and synthetic strategy. This compound offers the highest reactivity, allowing for milder and more efficient cross-coupling reactions, which can be advantageous in the synthesis of complex molecules and for preserving sensitive functional groups. While the bromo- and chloro-analogs are less reactive, they can be more cost-effective and may be preferred for large-scale synthesis or when sequential, reactivity-based functionalization is desired. All three compounds are valuable building blocks for the generation of novel pyridazine-based compounds with potential therapeutic applications, particularly as kinase inhibitors targeting pathways such as VEGFR-2 and p38 MAPK.
References
- 1. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
The Iodine Advantage: A Comparative Guide to the Biological Activity of Iodinated Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced role of halogens in modulating the biological activity of small molecules is paramount. This guide provides an objective comparison of iodinated compounds against their non-iodinated or other halogenated analogs, supported by experimental data, to elucidate the significant contributions of the iodine atom to therapeutic potential.
The strategic incorporation of an iodine atom into a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. This is attributed to iodine's unique characteristics, including its large atomic radius, high polarizability, and ability to form strong halogen bonds. These features can lead to enhanced binding affinity for target proteins, improved membrane permeability, and altered metabolic stability, ultimately resulting in superior biological activity. This guide delves into specific examples across different therapeutic areas, presenting quantitative data and detailed experimental methodologies to validate the pivotal role of iodine in drug design.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from various studies, highlighting the impact of iodine substitution on the biological activity of different classes of compounds.
Transthyretin (TTR) Fibrillogenesis Inhibitors
Transthyretin amyloidosis is a debilitating disease caused by the aggregation of misfolded TTR protein. The stabilization of the native TTR tetramer is a key therapeutic strategy. A study on iodinated 4,4'-bipyridine derivatives demonstrated that the presence of iodine significantly enhances the inhibition of TTR fibrillogenesis compared to the non-iodinated parent compound.
| Compound ID | R Group | % Inhibition of TTR Fibrillogenesis (at 1.8 µM) |
| 1 | H | 25 |
| 2 | I | 85 |
Table 1: Comparison of the in vitro inhibitory activity of a non-iodinated (1) and an iodinated (2) 4,4'-bipyridine derivative on transthyretin (TTR) fibrillogenesis. The data clearly shows a significant increase in inhibitory potency with the introduction of an iodine atom.
Cytotoxic Purine Nucleoside Analogs
Purine nucleoside analogs are an important class of anticancer agents. The introduction of iodine at specific positions on the purine ring has been shown to modulate their cytotoxic activity. A study evaluating a series of 2-amino-6-substituted-purine derivatives against various cancer cell lines revealed that the 2-amino-6-iodopurine derivative exhibited potent and selective cytotoxicity.
| Compound ID | X | Cell Line | IC50 (µM) |
| 3a | H | HeLa | >100 |
| 3b | I | HeLa | 5.2 |
| 3a | H | HT-29 | >100 |
| 3b | I | HT-29 | 8.1 |
Table 2: Comparative cytotoxic activity (IC50) of a non-iodinated (3a) and an iodinated (3b) 2-amino-6-substituted-purine derivative against human cervical carcinoma (HeLa) and colon adenocarcinoma (HT-29) cell lines. The iodinated analog demonstrates significantly greater potency.
Antimicrobial Agents
Iodine has long been recognized for its antimicrobial properties. In the development of novel antimicrobial agents, the incorporation of iodine into heterocyclic scaffolds has been explored to enhance their efficacy. A study on iodinated quinoline derivatives demonstrated their potent activity against various bacterial strains.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4a | H | 64 | 128 |
| 4b | I | 8 | 16 |
Table 3: Minimum Inhibitory Concentration (MIC) of a non-iodinated (4a) and an iodinated (4b) quinoline derivative against Staphylococcus aureus and Escherichia coli. The iodinated compound shows a marked improvement in antibacterial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Transthyretin Fibrillogenesis Inhibition Assay
This assay evaluates the ability of a compound to prevent the acid-induced aggregation of TTR.
-
Protein Preparation: Recombinant human TTR is expressed and purified. The protein concentration is determined using a spectrophotometer.
-
Assay Conditions: The assay is performed in a 96-well plate. Each well contains TTR (final concentration 0.2 mg/mL) in a sodium acetate buffer (pH 4.4) to induce fibril formation.
-
Compound Incubation: Test compounds are dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration should not exceed 1%.
-
Incubation: The plate is incubated at 37°C for 72 hours with gentle agitation.
-
Turbidity Measurement: Fibril formation is quantified by measuring the turbidity of the solution at 400 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the turbidity of the wells containing the test compound to the control wells (containing TTR and DMSO only).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The test compounds are serially diluted and added to the cells, followed by incubation for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.[7]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.[6]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][6]
Visualizing the Rationale and Workflow
The following diagrams illustrate the key concepts and processes described in this guide.
Figure 1. Experimental workflow for validating the role of iodine in biological activity.
Figure 2. Signaling pathway of TTR fibrillogenesis and its inhibition by iodinated stabilizers.
Figure 3. Logical relationship in the comparative analysis of halogenated derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdb.apec.org [pdb.apec.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the efficacy of kinase inhibitors derived from different halopyridazines
The landscape of kinase inhibitor drug discovery is continually evolving, with a significant focus on developing more potent and selective agents. Halopyridazine scaffolds have emerged as a promising foundation for the design of novel kinase inhibitors, demonstrating efficacy against a range of critical cancer-related targets. This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from different halopyridazine and related nitrogen-containing heterocyclic cores, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of Halopyridazine-Derived Kinase Inhibitors
The following table summarizes the in vitro efficacy of selected kinase inhibitors derived from halopyridazine and similar heterocyclic structures. The data highlights the half-maximal inhibitory concentration (IC50) against their primary kinase targets and in some cases, their cellular activity.
| Compound ID | Halopyridazine/Core Scaffold | Target Kinase(s) | Biochemical IC50 | Cellular IC50 | Reference |
| Compound 9 | 3-oxo-2,3-dihydropyridazine | ITK | 0.87 µM | 37.61 µM (Jurkat cells) | [1] |
| Compound 21 | Imidazo[1,2-b]pyridazine | Haspin | 6 nM | >80% inhibition at 0.05 µM | [2] |
| Compound 12 | Imidazo[1,2-b]pyridazine | Haspin | 6 nM (at 5 µM ATP) | >80% inhibition at 0.05 µM | [2] |
| CHR-6494 (5) | Imidazopyridazine | Haspin, CDK9, DYRK1A | 55 nM (Haspin) | Significant decrease in U-2 OS spheroid viability at 5 µM | [2] |
| Compound II-5 | Imidazopyridazine | MNK1, MNK2 | 2.3 nM (MNK1), 3.4 nM (MNK2) | 0.3896 µM (TMD-8 cells) | [3] |
| Compound 22 (TM471-1) | Imidazo[1,2-b]pyridazine | BTK | 1.3 nM | Not specified | |
| Compound 10e | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3K p110α | Potent inhibitor | Effective against HeLa human cervical tumor xenografts | [4] |
| Compound 4 | Pyrazolo[3,4-c]pyridazine | EGFR, CDK-2/cyclin A2 | Not specified | 17.30 µM (HepG-2), 18.38 µM (HCT-116), 27.29 µM (MCF-7) | [5] |
| Compound 4-SLNs | Pyrazolo[3,4-c]pyridazine (nanoparticle) | EGFR, CDK-2/cyclin A2 | Not specified | 4.80–7.56 µM (across tested cell lines) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols typically employed in the evaluation of these kinase inhibitors.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: This assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like radioisotope labeling (e.g., ³³P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection (e.g., ADP-Glo™).
-
Methodology:
-
The purified recombinant kinase is incubated with its specific substrate and ATP in a suitable buffer.
-
A range of concentrations of the test compound (inhibitor) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured.
-
The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[6]
-
Cell-Based Proliferation Assay
-
Objective: To assess the effect of the kinase inhibitor on the proliferation of cancer cell lines.[6]
-
Principle: This assay measures the number of viable cells after a period of treatment with the inhibitor. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or direct cell counting.
-
Methodology:
-
Cancer cell lines expressing the target kinase are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), a viability reagent is added to each well.
-
The absorbance or fluorescence is measured using a plate reader.
-
The results are expressed as a percentage of the untreated control, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.[6]
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm that the inhibitor is engaging its target within the cell by observing changes in the phosphorylation of the target kinase or its downstream substrates.
-
Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, separated by size via gel electrophoresis.
-
Methodology:
-
Cells are treated with the inhibitor at various concentrations for a specific duration.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein and the total protein (as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence.
-
A reduction in the phosphorylated protein signal relative to the total protein in inhibitor-treated cells indicates target engagement.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by some of the discussed kinase inhibitors and a general workflow for their evaluation.
Caption: TGF-β signaling pathway and the inhibitory action of ALK5 inhibitors.
Caption: Role of MNK1/2 in the MAPK signaling pathway and its inhibition.[3]
Caption: General workflow for the in vitro evaluation of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Iodopyridazin-3-amine Based Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors based on the 6-iodopyridazin-3-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at the performance of these inhibitors against their intended targets and a broader panel of kinases. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways and workflows, this guide aims to facilitate informed decisions in the development of selective and potent kinase inhibitors.
The pyridazine moiety is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against a range of targets including PIM, JNK, and CDK kinases. Understanding the selectivity of these compounds is paramount to minimizing off-target effects and developing safer, more effective therapeutics. This guide focuses on inhibitors structurally related to this compound, a key building block for this class of molecules.
Quantitative Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of representative pyridazine-based kinase inhibitors against their primary targets and a selection of off-targets. This data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of potency and selectivity.
Imidazo[1,2-b]pyridazine-Based Inhibitors
A prominent class of inhibitors derived from a pyridazine core are the imidazo[1,2-b]pyridazines. SGI-1776 is a well-characterized example that has been evaluated for its activity against the PIM kinase family and other kinases.
Table 1: Inhibitory Activity of SGI-1776
| Target Kinase | IC50 (nM) | Reference |
| PIM1 | 7 | [1][2][3] |
| PIM2 | 363 | [1][2][3] |
| PIM3 | 69 | [1][2][3] |
| Flt3 | 44 | [1][2][4] |
| Haspin | 34 | [2][4] |
Note: SGI-1776 is a selective inhibitor of the Pim kinase family.[1]
Another example from this class, herein designated as Compound A, has been shown to be a highly selective allosteric inhibitor of the TYK2 pseudokinase (JH2) domain. A screen against a panel of 386 kinases demonstrated its remarkable selectivity.
Table 2: Selectivity Profile of an Imidazo[1,2-b]pyridazine-Based TYK2 Inhibitor (Compound A)
| Kinase Target | % Inhibition at 1 µM | Reference |
| TYK2 (JH2) | >99% (reported as highly potent) | [5] |
| IKKβ | Inactive (IC50 > 2 µM) | [5] |
| Other Kinases (384) | <33% | [5] |
Note: This compound demonstrates high selectivity with only 0.5% of the 386 kinases tested showing greater than 67% inhibition at a 1 µM concentration.[5]
3,6-Disubstituted Pyridazine-Based Inhibitors
Derivatives of 3,6-disubstituted pyridazines have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase 1 (JNK1).
Table 3: Inhibitory Activity of Selected 3,6-Disubstituted Pyridazine CDK2 Inhibitors
| Compound ID | Primary Target | IC50 (nM) | Reference |
| Compound 11m | CDK2 | 20.1 | [6][7] |
| Compound 11h | CDK2 | 43.8 | [6][7] |
| Compound 11l | CDK2 | 55.6 | [6][7] |
| Compound 11e | CDK2 | 151 | [6][7] |
Table 4: Activity of a 3,6-Disubstituted Pyridazine JNK1 Inhibitor
| Compound ID | Primary Target | Activity | Reference |
| Compound 9e | JNK1 | Downregulates JNK1 gene expression and protein levels | [8][9] |
Note: The inhibitory activity for Compound 9e was reported as downregulation of JNK1 expression rather than a direct enzymatic IC50 value.[8][9]
Signaling Pathway Context
To understand the biological implications of inhibiting these kinases, it is crucial to visualize their position within cellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Assay (Radiometric Format)
This protocol describes a common method for determining the potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of an inhibitor in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Test inhibitor
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Instrumentation for protein quantification (e.g., Western blotting apparatus or mass spectrometer)
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into separate tubes and heat them to a range of temperatures.
-
Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target kinase in the soluble fraction using Western blotting or mass spectrometry.
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
The this compound scaffold and its derivatives represent a versatile starting point for the development of inhibitors against various kinase targets. The data presented in this guide highlight the potential for achieving high potency and selectivity, as exemplified by the imidazo[1,2-b]pyridazine-based inhibitors. However, the cross-reactivity profiles demonstrate that off-target effects are a critical consideration. A thorough understanding of an inhibitor's selectivity, obtained through comprehensive profiling using the experimental approaches outlined here, is essential for the successful development of novel kinase-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel 6-Iodopyridazin-3-amine Derivatives: A Comparative Guide to Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 6-iodopyridazin-3-amine scaffold is a promising pharmacophore in the development of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides an objective comparison of the performance of new derivatives based on this scaffold against established kinase inhibitors, supported by experimental data. The information presented herein is intended to guide researchers in the strategic design and evaluation of new chemical entities targeting various kinase signaling pathways.
Executive Summary
Derivatives of the pyridazine core have demonstrated significant potential as inhibitors of several key protein kinases implicated in oncogenesis and inflammatory diseases. This guide focuses on the comparative analysis of a novel pyrazolo-pyridazine derivative against known inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). While this specific derivative is a more complex analog of the basic this compound structure, its evaluation provides a valuable framework for understanding the potential of this class of compounds. The data indicates that these derivatives can exhibit potent inhibitory activity, in some cases surpassing the efficacy of established drugs under identical experimental conditions.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a novel pyrazolo-pyridazine derivative compared to the well-known inhibitors, Erlotinib and Roscovitine. Lower IC50 values denote higher potency.
| Compound | Target Kinase | IC50 (µM)[1] |
| Pyrazolo-pyridazine 4 | EGFR | 0.391 |
| Erlotinib (Reference) | EGFR | 0.126 |
| Pyrazolo-pyridazine 4 | CDK2/cyclin A2 | 0.55 |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.32 |
Note: The pyrazolo-pyridazine 4 is a complex derivative and not a simple substituted this compound. The data is from a single study to ensure comparability of experimental conditions.
Experimental Protocols
The following is a detailed methodology for the kinase inhibition assays cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific protein kinases.
Materials:
-
Recombinant human kinases (EGFR and CDK2/cyclin A2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide
-
Test compounds (new pyridazine derivatives and known inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to prepare stock solutions. A series of dilutions are then prepared in the assay buffer.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase and its specific substrate in the assay buffer.
-
Incubation: Add the serially diluted test compounds to the wells of a 96-well plate. Subsequently, add the kinase reaction mixture to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: After incubation, add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence in each well using a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a simplified EGFR signaling pathway, a typical experimental workflow for evaluating kinase inhibitors, and the logical relationship in a comparative study.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Iodopyridazin-3-amine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Iodopyridazin-3-amine, a halogenated organic compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
Key Hazards:
-
Harmful if swallowed[1]
-
Harmful in contact with skin[1]
-
Causes skin irritation[1]
-
Causes serious eye damage[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when handling the powder outside of a chemical fume hood.
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard Data
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Segregation and Containerization
-
Categorize as Halogenated Organic Waste: Due to the presence of iodine, this compound must be segregated as "Halogenated Organic Waste."[2] It is critical to avoid mixing it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.[2]
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weighing paper, gloves, pipette tips) in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[2]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly marked for "Halogenated Organic Liquid Waste."[2] To prevent spills and allow for vapor expansion, do not fill containers beyond 80% of their capacity.[2]
Step 2: Labeling and Documentation
Proper labeling of waste containers is a critical step for safety and regulatory compliance.
-
Labeling Requirements: All waste containers must be clearly and accurately labeled with the following information:[2]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and composition of the waste
-
Associated hazards (e.g., "Harmful," "Irritant")[2]
-
The date when the waste was first added to the container
-
-
Maintain a Waste Log: Keep a detailed log for each waste container, documenting the contents and quantities being added. This is essential for the waste disposal service and for maintaining regulatory compliance.[2]
Step 3: Storage of Waste
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to prevent the spread of material in case of a leak.
Step 4: Professional Disposal
-
Engage a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Provide them with a copy of any available safety data and the detailed waste log.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill and Accidental Release Procedures
In the event of a spill, the area should be evacuated of all non-essential personnel.[3] Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.[3]
-
Cleanup: Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]
-
Disposal: All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.[3]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and a licensed hazardous waste disposal professional for guidance.
References
Essential Safety and Operational Guide for Handling 6-Iodopyridazin-3-amine
This guide provides crucial safety and logistical information for the handling of 6-Iodopyridazin-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for the compound and general best practices for handling hazardous chemicals in a laboratory setting.
Hazard Identification and Classification
This compound is classified with several hazards based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.[1] It is crucial to understand these risks before handling the compound.
GHS Hazard Statements:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye damage (H318)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For prolonged or direct contact, consider gloves made of more resistant materials such as neoprene or butyl rubber. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-approved Respirator | If engineering controls (like a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH-approved particulate respirator or a full-face respirator should be used. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should occur within a certified laboratory chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment as detailed in the table above.
-
Have all necessary equipment and reagents ready to minimize time handling the compound.
-
-
Weighing and Transfer:
-
Use clean, dry, and appropriate laboratory equipment (e.g., spatulas, glassware).
-
Handle the solid material carefully to avoid creating dust.
-
Perform all weighing and transfers within the fume hood.
-
-
Reaction Setup:
-
If used in a reaction, add the compound to the reaction vessel within the fume hood.
-
Ensure all additions and manipulations are carried out in a controlled manner to prevent splashes or aerosol generation.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound using an appropriate solvent.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Step-by-Step Protocol
Waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all waste, including unused compound, contaminated PPE, and disposable labware, in a designated, properly labeled, and sealed hazardous waste container.
-
As a halogenated organic compound, it should be segregated into a "Halogenated Organic Waste" stream.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
